4-Methoxyestradiol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWZIZLVBYHFES-PYEWSWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949596 | |
| Record name | 4-Methoxyestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Methoxy-17beta-estradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26788-23-8 | |
| Record name | 4-Methoxyestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26788-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026788238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxyestradiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6YV5Q2LKS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxy-17beta-estradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Endogenous Estrogen Metabolite 4-Methoxyestradiol: A Technical Guide on its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyestradiol (4-MeOE2) is an endogenous metabolite of the primary female sex hormone, 17β-estradiol (E2).[1][2] Formed through the metabolic conversion of estradiol, it has garnered significant interest in the scientific community for its unique biological properties, which are distinct from its parent hormone.[1] Unlike estradiol, 4-MeOE2 exhibits minimal binding affinity for classical estrogen receptors (ERα and ERβ) and therefore has very weak estrogenic activity.[1][2][3] Instead, its primary therapeutic potential lies in its potent antiangiogenic (inhibits the formation of new blood vessels) and antiproliferative (inhibits cell growth) effects, making it a promising candidate for cancer therapy and the management of other diseases characterized by abnormal cell proliferation and angiogenesis.[1][3][4] This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological characterization of this compound.
Discovery and Metabolic Pathway
The discovery of this compound is intrinsically linked to the broader understanding of estrogen metabolism. Estradiol undergoes phase I metabolism, primarily hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. Specifically, CYP1B1 catalyzes the formation of 4-hydroxyestradiol (4-OHE2).[5] This intermediate, a catechol estrogen, is highly reactive and potentially carcinogenic due to its ability to oxidize into quinones that can form DNA adducts, leading to mutations and oxidative damage.[3][5]
The history of 4-MeOE2 is that of a detoxification product. The enzyme Catechol-O-methyltransferase (COMT) facilitates a crucial phase II metabolic reaction by methylating the hydroxyl group of 4-hydroxyestradiol, converting the reactive catechol estrogen into the more stable and relatively inert this compound.[1][5][6] This methylation process is considered a key detoxification pathway, mitigating the carcinogenic potential of 4-OHE2.[1][3] The balance between the formation of the genotoxic 4-OHE2 and its detoxification to 4-MeOE2, often represented by the 4-MeOE2/4-OHE2 ratio, is considered a significant biomarker for assessing the risk of hormone-dependent cancers.[3]
Chemical Synthesis
For research and therapeutic development, this compound is produced through chemical synthesis. One described method involves the nucleophilic substitution of a halogen on the A ring of an estradiol derivative. For instance, 4-bromoequilin or 2-iodoequilin can be reacted with a methoxide ion in the presence of a copper (II) chloride and 15-crown-5-ether catalyst to displace the halogen and introduce a methoxy group.[7] Another synthetic route describes using benzo-15-crown-5 with CuI to catalyze the specific nucleophilic substitution on a non-activated halogen on ring A of estradiol.[8]
Biological Activity and Mechanism of Action
The biological activities of this compound are multifaceted and largely independent of the classical estrogen receptors.
Antiangiogenic and Antiproliferative Properties
4-MeOE2 is a potent inhibitor of angiogenesis, a critical process for tumor growth and metastasis.[1][4] It also exhibits direct antiproliferative effects on various cancer cell lines.[4][6] While the precise mechanism is still under investigation, several key actions have been identified:
-
Induction of Oxidative Stress: 4-MeOE2 has been shown to increase levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative DNA damage and apoptosis (programmed cell death).[1][4]
-
GADD45α Pathway: It can exert its antiproliferative and pro-apoptotic effects through the Growth Arrest and DNA Damage-inducible protein alpha (GADD45α) pathway.[4]
-
Inhibition of Vascular Smooth Muscle Cells: In the context of cardiovascular health, 4-MeOE2 inhibits the migration, proliferation, and collagen synthesis of vascular smooth muscle cells, which may help reduce the risk of atherosclerosis. This effect is mediated through an estrogen receptor-independent mechanism.[1]
Estrogen Receptor Binding
A defining characteristic of this compound is its minimal affinity for estrogen receptors α (ERα) and β (ERβ) compared to estradiol.[1] This low binding affinity means it does not significantly stimulate estrogenic pathways, which is a considerable advantage in the context of hormone-sensitive cancers like breast cancer.[1]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the biological activity of this compound and its related metabolites.
Table 1: Estrogen Receptor Relative Binding Affinity (RBA)
| Compound | ERα RBA (%) | ERβ RBA (%) |
|---|---|---|
| Estradiol (E2) | 100 | 100 |
| 4-Hydroxyestradiol (4-OHE2) | 13 | 7-56 |
| This compound (4-MeOE2) | 2.0 | 1.0 |
| 2-Hydroxyestradiol (2-OHE2) | 22-24 | 11-35 |
| 2-Methoxyestradiol (2-MeOE2) | 0.0027-2.0 | 1.0 |
Data compiled from multiple sources. RBA is relative to Estradiol (set at 100).[2][9][10]
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the bioactivity of this compound.
Cell Proliferation Assay (MTS Assay)
This assay is used to assess the antiproliferative effects of 4-MeOE2 on cancer cell lines.
-
Cell Plating: Cells are seeded in triplicate in 96-well plates (e.g., at a density of 1 x 10⁴ cells/well) in 90 µL of appropriate culture medium.
-
Incubation: Plates are incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: Stock solutions of 4-MeOE2 (e.g., dissolved in methanol) are diluted to desired final concentrations in culture media. 10 µL of the diluted compound is added to each well. Control wells receive vehicle only. The plates are then incubated for a specified period (e.g., 48-72 hours).
-
MTS Addition: Following treatment, 10-20 µL of a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: The percentage of cell proliferation is calculated relative to the vehicle-treated control. IC₅₀ values (the concentration at which 50% of cell growth is inhibited) are determined using appropriate software (e.g., GraphPad Prism).[11][12]
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This in vivo model is used to evaluate the antiangiogenic activity of compounds.
-
Animal Model: C57BL/6J mice are typically used.
-
Matrigel Injection: Mice are injected subcutaneously with Matrigel (e.g., 0.5 mL), which may be supplemented with a pro-angiogenic factor like basic fibroblast growth factor (bFGF, e.g., 500 ng) to induce a strong angiogenic response.
-
Compound Administration: Twenty-four hours post-injection, mice are dosed with the test compound (e.g., 4-MeOE2 at 20 mg/kg) or vehicle control. Dosing is typically performed daily via oral gavage for a set number of days (e.g., 4 days).
-
Visualization and Quantification: On a predetermined day (e.g., day 7 or 8), mice are injected intravenously with FITC-Dextran to visualize the vasculature. The Matrigel plugs are then surgically removed.
-
Analysis: The plugs are digested (e.g., with dispase), and the fluorescence from the FITC-Dextran is quantified using a fluorometer to measure the extent of vessel formation. A significant reduction in fluorescence in the treated group compared to the control indicates antiangiogenic activity.[13][14]
Endothelial Cell Migration Assay (Boyden Chamber / Transwell Assay)
This in vitro assay assesses the ability of 4-MeOE2 to inhibit the migration of endothelial cells, a key step in angiogenesis.
-
Chamber Setup: The assay uses a two-compartment system (a transwell insert) separated by a microporous polycarbonate membrane.
-
Chemoattractant: The lower chamber is filled with endothelial cell basal medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum or a specific growth factor like VEGF).
-
Cell Seeding: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are resuspended in serum-free or low-serum medium containing various concentrations of 4-MeOE2 or vehicle control. The cell suspension is then added to the upper chamber (the transwell insert).
-
Incubation: The plate is incubated for a period sufficient to allow cell migration (typically 4-24 hours) at 37°C. The duration is kept short enough to minimize the influence of cell proliferation.
-
Cell Removal and Staining: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with Giemsa or DAPI).
-
Quantification: The number of migrated cells is counted in several microscopic fields for each membrane. A reduction in the number of migrated cells in the 4-MeOE2-treated wells compared to the control indicates an inhibitory effect on cell migration.[15][16]
Conclusion and Future Directions
This compound stands out as a unique endogenous metabolite with significant therapeutic potential, primarily due to its antiangiogenic and antiproliferative properties, coupled with a lack of significant estrogenic activity.[1][4] Its history is rooted in the detoxification of potentially harmful estrogen metabolites, highlighting a protective physiological role.[3] The ability to inhibit key processes in cancer progression and cardiovascular disease makes it a subject of ongoing research and drug development. Future efforts will likely focus on developing analogues with improved bioavailability and efficacy, further elucidating its complex mechanisms of action, and exploring its full therapeutic utility in a range of human diseases.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound/4-Hydroxyestradiol Ratio | Rupa Health [rupahealth.com]
- 4. Buy this compound | 26788-23-8 [smolecule.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound | C19H26O3 | CID 68578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-methoxy and 4-methoxy equine estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new synthetic route to 2- and 4-methoxyestradiols by nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estetrol - Wikipedia [en.wikipedia.org]
- 10. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 11. mcours.net [mcours.net]
- 12. mdpi.com [mdpi.com]
- 13. In vivo inhibition of angiogenesis by sulphamoylated derivatives of 2-methoxyoestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
4-Methoxyestradiol: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyestradiol (4-ME2), an endogenous metabolite of estradiol, has emerged as a promising anti-cancer agent. Unlike its parent hormone, 4-ME2 exhibits minimal estrogenic activity and instead exerts potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects across a range of cancer cell types. This technical guide provides an in-depth overview of the core mechanisms of action of 4-ME2 in cancer cells, focusing on its role in microtubule disruption, inhibition of the hypoxia-inducible factor-1α (HIF-1α) pathway, induction of apoptosis, and generation of reactive oxygen species (ROS). This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved in the anti-neoplastic activity of this compound.
Introduction
Estradiol metabolism follows two primary pathways: 2-hydroxylation and 4-hydroxylation. The resulting catechol estrogens can be further methylated by catechol-O-methyltransferase (COMT) to form methoxyestrogens. This compound (4-ME2) is the metabolic product of 4-hydroxyestradiol. While 4-hydroxyestradiol is considered a potentially carcinogenic metabolite due to its ability to generate reactive quinones that can form DNA adducts, its methylation to 4-ME2 is a detoxification process.[1][2] 4-ME2 itself has garnered significant interest for its anti-cancer properties, which are largely independent of estrogen receptors.[3][4] This guide will dissect the multifaceted mechanisms through which 4-ME2 exerts its anti-tumor effects.
Core Mechanisms of Action
The anti-cancer activity of this compound is attributed to several interconnected mechanisms:
-
Microtubule Disruption: 4-ME2, similar to its well-studied analog 2-Methoxyestradiol (2-ME2), is known to interfere with microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, disrupting the normal process of microtubule polymerization and depolymerization.[5] This interference with the microtubule cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis.[6][7]
-
Inhibition of HIF-1α: Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that enables tumor cells to adapt to and thrive in hypoxic environments by promoting angiogenesis, glycolysis, and cell survival. 4-ME2 has been shown to inhibit HIF-1α activity. This inhibition is mechanistically linked to microtubule disruption. The integrity of the microtubule network is essential for the active translation of HIF-1α mRNA. By disrupting microtubules, 4-ME2 leads to the sequestration of HIF-1α mRNA into cytoplasmic processing bodies (P-bodies), thereby repressing its translation and reducing the levels of HIF-1α protein.[1][3][8][9]
-
Induction of Apoptosis: 4-ME2 is a potent inducer of apoptosis in various cancer cell lines.[2][6] This programmed cell death is triggered through multiple pathways. One key mechanism involves the intrinsic apoptotic pathway, characterized by the regulation of the Bcl-2 family of proteins. 4-ME2 can alter the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, particularly caspase-3 and caspase-9.[10][11]
-
Generation of Reactive Oxygen Species (ROS): An increasing body of evidence suggests that 4-ME2 can induce the production of reactive oxygen species (ROS) within cancer cells.[3] Elevated levels of ROS can cause oxidative damage to cellular components, including DNA, lipids, and proteins, and can trigger apoptotic cell death.[3][6] The generation of ROS by 4-ME2 may contribute significantly to its overall cytotoxic effects on cancer cells.
Quantitative Data on the Effects of Methoxyestradiols
Disclaimer: Specific quantitative data for this compound is limited in the current literature. The following tables summarize available data, with a significant portion derived from studies on the closely related and more extensively researched analog, 2-Methoxyestradiol (2-ME2). This data should be considered indicative of the potential effects of 4-ME2.
Table 1: IC50 Values of Methoxyestradiol Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast (ER+) | 2-ME2 | ~6.79 | 48 |
| MDA-MB-231 | Breast (ER-) | 2-ME2 | 0.27 ± 0.06 | 48 |
| PC-3 | Prostate | 2-ME2 | Not specified | - |
| HUVEC | Endothelial | 2-ME2 | Not specified | - |
| SKMEL-28 | Melanoma | 2-ME2 | 2.74 | 72 |
| A2780 | Ovarian | STX 140 (2-ME2 derivative) | 0.28 | Not specified |
| PC3 | Prostate | STX 140 (2-ME2 derivative) | 0.27 | Not specified |
| MCF-7 | Breast | STX 140 (2-ME2 derivative) | 0.25 | Not specified |
Table 2: Effects of Methoxyestradiols on Cell Cycle and Apoptosis
| Cell Line | Compound | Concentration (µM) | Effect | Quantitative Measure |
| CEM | 2-ME2 | 1 | G2/M Arrest | 45.09% of cells in G2/M |
| CEM | 2-ME2 | 2 | G2/M Arrest | 73.41% of cells in G2/M |
| CEM | 2-ME2 | 4 | G2/M Arrest | 83.12% of cells in G2/M |
| Squamous Esophageal Carcinoma | 2-ME2 | 1 | Apoptosis (Bax/Bcl-2 ratio) | 1.45 (normalized) |
| Lymphoma Raji Cells | 2-ME2 | 2.5 | Apoptosis | 33.79% apoptotic cells at 24h |
| Ovarian Cancer (A2780) | 2-ME2 | 5 | Caspase-3 Activation | Significant increase vs. control |
Table 3: Effects of Methoxyestradiols on Angiogenesis and Related Factors
| Model System | Compound | Concentration | Effect | Quantitative Measure |
| HUVEC | STX 140 (2-ME2 derivative) | 20 nM | Inhibition of VEGF-stimulated tube formation | 70% inhibition |
| Head and Neck Squamous Cell Carcinoma | 2-ME2 | Not specified | Inhibition of VEGF secretion | 57.7% inhibition at 24h |
| Sheep Uterine Artery Endothelial Cells | 2-ME2 | Not specified | Inhibition of tube length | Reduced to 2.76 ± 0.04 µm |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Workflows
The following diagrams outline the typical workflows for key experiments used to study the effects of this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Pregnancy Ameliorates the Inhibitory Effects of 2-Methoxyestradiol on Angiogenesis in Primary Sheep Uterine Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer cells ic50: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methoxyestradiol induces G2/M arrest and apoptosis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methoxyestradiol Exhibits a Biphasic Effect on VEGF-A in Tumor Cells and Upregulation Is Mediated Through ER-α: A Possible Signaling Pathway Associated with the Impact of 2-ME2 on Proliferative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Formation of 4-Methoxyestradiol via COMT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous formation of 4-Methoxyestradiol (4-MeOE2), a critical metabolite in estrogen metabolism. The guide details the enzymatic conversion of 4-hydroxyestradiol (4-OHE2) to 4-MeOE2 by Catechol-O-methyltransferase (COMT), presenting key kinetic data and outlining detailed experimental protocols for its investigation. Furthermore, it visually represents the core biochemical pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in endocrinology, oncology, and pharmacology.
Introduction
Estrogen metabolism is a complex process involving multiple enzymatic steps that significantly influence the biological activity of these hormones. A key pathway involves the hydroxylation of estradiol (E2) to form catechol estrogens, such as 2-hydroxyestradiol (2-OHE2) and 4-hydroxyestradiol (4-OHE2)[1][2]. These catechol estrogens can be further metabolized through O-methylation by the enzyme Catechol-O-methyltransferase (COMT)[1][3]. The methylation of 4-OHE2 by COMT yields this compound (4-MeOE2), a metabolite with distinct biological properties from its precursor[4][5].
The formation of 4-MeOE2 is of significant interest as it represents a detoxification pathway, converting the potentially carcinogenic 4-OHE2 into a more inert and potentially anti-proliferative compound[2][5][6]. This guide will delve into the specifics of this crucial metabolic step.
The Biochemical Pathway
The endogenous synthesis of 4-MeOE2 is a two-step process initiated from the primary estrogen, 17β-estradiol (E2).
-
Hydroxylation: Cytochrome P450 enzymes, particularly CYP1B1, catalyze the hydroxylation of E2 at the 4-position of the aromatic A-ring, forming 4-hydroxyestradiol (4-OHE2)[2][7].
-
Methylation: Catechol-O-methyltransferase (COMT) then transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of 4-OHE2, resulting in the formation of this compound (4-MeOE2)[1][4][8].
This metabolic conversion is crucial for mitigating the potentially harmful effects of 4-OHE2, which can be oxidized to reactive quinones that form DNA adducts, contributing to carcinogenesis[6][8].
Figure 1: Metabolic pathway of this compound formation.
Quantitative Data: COMT Kinetic Parameters
The efficiency of COMT in methylating catechol estrogens is a critical determinant of their metabolic fate. Studies using recombinant human COMT have established the kinetic parameters for the formation of 4-MeOE2. Notably, the methylation of 4-OHE substrates exhibits sigmoidal saturation kinetics, suggesting cooperative binding, in contrast to the Michaelis-Menten kinetics observed for 2-OHE substrates[1].
| Substrate | Enzyme Form | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |
| 4-Hydroxyestradiol (4-OHE2) | Wild-type (Val108) | 1.8 ± 0.3 | 0.89 ± 0.04 | 0.49 | [1] |
| 4-Hydroxyestrone (4-OHE1) | Wild-type (Val108) | 1.9 ± 0.3 | 0.81 ± 0.04 | 0.43 | [1] |
| 4-Hydroxyestradiol (4-OHE2) | Variant (Met108) | 2.1 ± 0.3 | 0.85 ± 0.04 | 0.40 | [1] |
| 4-Hydroxyestrone (4-OHE1) | Variant (Met108) | 2.2 ± 0.3 | 0.77 ± 0.04 | 0.35 | [1] |
Table 1: Kinetic Parameters for COMT-mediated Methylation of 4-Hydroxyestrogens. Data from a study using purified recombinant His-tagged COMT. The variant form (Met108) is known to be more thermolabile, leading to lower product formation in cellular environments[1].
Experimental Protocols
Assay of COMT Activity for 4-MeOE2 Formation
This protocol is adapted from studies utilizing purified recombinant COMT to determine its catalytic activity towards 4-OHE2[1].
Materials:
-
Purified recombinant His-tagged COMT (wild-type or variant)
-
100 mM Potassium Phosphate (KPO4) buffer, pH 7.4
-
5 mM MgCl2
-
10 mM β-mercaptoethanol
-
200 µM S-adenosyl-L-methionine (SAM)
-
4-Hydroxyestradiol (4-OHE2) substrate solution (various concentrations)
-
Gas chromatograph/mass spectrometer (GC/MS)
Procedure:
-
Reconstitute purified recombinant His-COMT (e.g., 300 pmol) in 0.5 ml of 100 mM KPO4 buffer (pH 7.4) containing 5 mM MgCl2 and 10 mM β-mercaptoethanol.
-
Prepare reaction mixtures containing the reconstituted COMT, 200 µM SAM, and varying concentrations of the 4-OHE2 substrate.
-
Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction (e.g., by adding a quenching solvent like ice-cold acetonitrile).
-
Extract the methoxy estrogen products from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and derivatize the dried residue to make the analytes suitable for GC/MS analysis.
-
Quantify the formation of 4-MeOE2 using a calibrated GC/MS method.
Figure 2: Experimental workflow for COMT activity assay.
Quantification of 4-MeOE2 in Biological Samples
The analysis of 4-MeOE2 in biological matrices such as plasma, urine, or cell culture media typically involves chromatographic separation coupled with mass spectrometry for sensitive and specific detection[9].
General Procedure:
-
Sample Preparation: This often involves protein precipitation and/or liquid-liquid extraction or solid-phase extraction to isolate the estrogens from the complex biological matrix.
-
Derivatization (Optional but often necessary for GC/MS): To improve volatility and ionization efficiency.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to separate 4-MeOE2 from other estrogen metabolites and interfering substances.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification, often using stable isotope-labeled internal standards for accuracy.
Signaling Pathways and Biological Significance
The formation of 4-MeOE2 is not merely a detoxification step but also generates a metabolite with its own biological activities. While less estrogenic than its precursor, 4-MeOE2 has been shown to possess anti-proliferative and pro-apoptotic properties in certain cancer cell lines[5][10][11].
One proposed mechanism of action involves the induction of Growth Arrest and DNA Damage-inducible protein α (GADD45α)[10][11]. The upregulation of GADD45α is linked to the inhibition of cell growth and the promotion of apoptosis.
Figure 3: Signaling pathway of 4-MeOE2-induced apoptosis.
Conclusion
The COMT-mediated formation of this compound is a pivotal step in estrogen metabolism, influencing the balance between pro-carcinogenic and anti-proliferative signaling. Understanding the kinetics of this reaction and the factors that influence it, such as genetic polymorphisms in COMT, is crucial for assessing cancer risk and developing novel therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the role of 4-MeOE2 in health and disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. How Does COMT Impact Female Hormonal Health? | Metagenics UK [metagenics.co.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C19H26O3 | CID 68578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Catechol-O-methyltransferase: characteristics, polymorphisms and role in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/4-Hydroxyestradiol Ratio | Rupa Health [rupahealth.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catechol-O-methyltransferase-mediated metabolism of 4-hydroxyestradiol inhibits the growth of human renal cancer cells through the apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
structural differences between 4-Methoxyestradiol and estradiol
An In-depth Technical Guide on the Core Structural Differences Between 4-Methoxyestradiol and Estradiol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Estradiol (E2) is the primary and most potent endogenous estrogen, playing a crucial role in a vast array of physiological processes. Its biological effects are mediated primarily through binding to and activating estrogen receptors (ERα and ERβ). In contrast, this compound (4-ME2), a natural metabolite of estradiol, exhibits minimal affinity for these classical estrogen receptors and possesses a distinct biological activity profile.[1] This technical guide provides a detailed comparison of the structural, metabolic, and functional differences between estradiol and its 4-methoxy derivative. It outlines their distinct receptor binding affinities, delves into their divergent signaling pathways, and presents key experimental protocols for their characterization. The fundamental structural difference—a methoxy group at the C4 position for 4-ME2 versus a hydroxyl group for E2—underpins their profoundly different roles, with 4-ME2 emerging as a promising anti-angiogenic and anti-proliferative agent.[1][2] This document serves as a comprehensive resource for researchers in endocrinology, oncology, and drug development.
Structural and Physicochemical Properties
The core structural difference between Estradiol (E2) and this compound (4-ME2) lies in the substituent on the C4 position of the A-ring of the steroid. Estradiol possesses a hydroxyl (-OH) group, whereas this compound has this group replaced by a methoxy (-OCH3) group.[1][3] This seemingly minor modification results in significant changes to the molecule's electronic properties, receptor binding capacity, and metabolic fate.
This compound is an endogenous metabolite formed when the catechol estrogen intermediate, 4-hydroxyestradiol (4-OHE2), is methylated by the enzyme catechol-O-methyltransferase (COMT).[3][4][5]
Table 1: Physicochemical Properties of Estradiol and this compound
| Property | Estradiol (E2) | This compound (4-ME2) |
| IUPAC Name | (17β)-Estra-1,3,5(10)-triene-3,17-diol | 4-Methoxyestra-1,3,5(10)-triene-3,17β-diol |
| Chemical Formula | C₁₈H₂₄O₂ | C₁₉H₂₆O₃ |
| Molar Mass | 272.38 g/mol | 302.41 g/mol [3] |
| PubChem CID | 5757 | 68578[3] |
| Key Structural Feature | Hydroxyl group at C3 and C17 | Hydroxyl group at C3 and C17, Methoxy group at C4[3] |
Biosynthesis and Metabolism
Estradiol undergoes extensive oxidative metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes.[6] A key pathway involves hydroxylation at the C4 position to form 4-hydroxyestradiol (4-OHE2), a reaction specifically catalyzed by the CYP1B1 enzyme, which is highly expressed in estrogen target tissues like the breast and uterus.[6][7] This 4-OHE2 metabolite is considered carcinogenic as it can be oxidized to reactive quinones that form DNA adducts and generate reactive oxygen species (ROS), leading to cellular damage.[2][5][6]
The methylation of 4-OHE2 by catechol-O-methyltransferase (COMT) to form 4-ME2 is a critical detoxification pathway.[1][2][5] This conversion renders the molecule less genotoxic and relatively inert from a carcinogenic standpoint.[2][5]
Comparative Biological Activity
The substitution of the C4 hydroxyl with a methoxy group dramatically alters the biological activity profile.
Estrogen Receptor Binding Affinity
Estradiol is a high-affinity ligand for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding initiates a conformational change in the receptor, leading to dimerization, nuclear translocation, and modulation of gene expression. In stark contrast, this compound has minimal binding affinity for these receptors.[1] This lack of significant ER binding means that 4-ME2 does not elicit the typical estrogenic effects, such as stimulating the proliferation of hormone-dependent breast cancer cells.[1]
Table 2: Comparative Estrogen Receptor Binding Affinity
| Compound | Target Receptor | Relative Binding Affinity (RBA) (%) vs. E2 | Notes |
| Estradiol (E2) | ERα, ERβ | 100 | High-affinity endogenous ligand.[4] |
| 4-Hydroxyestradiol (4-OHE2) | ERα | 26 - 42[8] | The immediate precursor to 4-ME2 retains significant binding affinity.[8] |
| This compound (4-ME2) | ERα, ERβ | ~0.05 - 1.3[4][9] | Minimal affinity; considered ER-inactive.[1] |
| 2-Methoxyestradiol (2-ME2) | ERα, ERβ | ~0.05[4] | Isomeric counterpart, also with minimal ER affinity.[4][10] |
Signaling Pathways
The divergent receptor affinities of E2 and 4-ME2 result in the activation of distinct downstream signaling pathways.
Estradiol Signaling: E2's effects are predominantly mediated through the classical ER signaling pathway. Binding of E2 to cytoplasmic ERs leads to the transcription of estrogen-responsive genes that regulate cell cycle progression, proliferation, and differentiation.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound/4-Hydroxyestradiol Ratio | Rupa Health [rupahealth.com]
- 3. This compound | C19H26O3 | CID 68578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specificity Determinants of CYP1B1 Estradiol Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of 2-hydroxyestradiol and 4-hydroxyestradiol to the estrogen receptor of MCF-7 cells in cytosolic extracts and in nuclei of intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disease modifying and antiangiogenic activity of 2-Methoxyestradiol in a murine model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
The Antiproliferative Effects of 2-Methoxyestradiol on Endothelial Cells: A Technical Guide
An In-depth Examination of the Mechanisms and Methodologies for Researchers and Drug Development Professionals
Abstract
2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a potent and promising antiproliferative agent, particularly through its profound effects on endothelial cells. This technical guide provides a comprehensive overview of the mechanisms underlying the antiproliferative and pro-apoptotic actions of 2-ME2 on the endothelium. We delve into the key signaling pathways implicated in its activity, present quantitative data from seminal studies in a structured format, and provide detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of 2-ME2 in angiogenesis-dependent diseases.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions. In cancer and other proliferative diseases, aberrant angiogenesis is a hallmark, providing tumors with the necessary nutrients and oxygen to grow and metastasize.[1] Consequently, targeting endothelial cell proliferation and survival is a key therapeutic strategy. 2-Methoxyestradiol, once considered an inactive metabolite of estrogen, has garnered significant attention for its potent anti-angiogenic and antitumor properties.[2] Unlike its parent molecule, 17β-estradiol, the antiproliferative effects of 2-ME2 are independent of estrogen receptors α and β, highlighting a distinct mechanism of action.[3][4] This guide will explore the multifaceted ways in which 2-ME2 exerts its antiproliferative effects on endothelial cells.
Quantitative Data on the Antiproliferative and Pro-Apoptotic Effects of 2-Methoxyestradiol
The efficacy of 2-ME2 in inhibiting endothelial cell functions has been quantified in numerous studies. The following tables summarize key data on its effects on cell proliferation, apoptosis, and migration.
Table 1: Inhibition of Endothelial Cell Proliferation by 2-Methoxyestradiol
| Cell Line | Assay Type | IC50 / ED50 (µM) | Notes | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC-C) | Cell Counts | ~3.5 (ED50) | ~27% inhibition of cell growth. | [5] |
| Rat Sinusoidal Endothelial Cells (RSE-1) | Cell Counts | ~2.2 (ED50) | ~50% inhibition of cell growth. | [5] |
Table 2: Induction of Apoptosis in Endothelial Cells by 2-Methoxyestradiol
| Cell Line | Parameter | EC50 (µM) | Key Findings | Reference |
| Bovine Pulmonary Artery Endothelial Cells (BPAEC) | Apoptosis | 0.45 ± 0.09 | Time- and concentration-dependent induction of apoptosis. | [6] |
Table 3: Inhibition of Endothelial Cell Migration by 2-Methoxyestradiol
| Cell Line | Assay Type | IC50 (µM) | Key Findings | Reference |
| Bovine Pulmonary Artery Endothelial Cells (BPAEC) | Boyden Chamber Assay | 0.71 ± 0.11 | Inhibition of endothelial cell migration. | [6] |
Key Signaling Pathways Modulated by 2-Methoxyestradiol
2-ME2's antiproliferative effects are mediated through a complex interplay of signaling pathways that ultimately lead to cell cycle arrest and apoptosis.
Induction of Apoptosis
2-ME2 is a potent inducer of apoptosis in endothelial cells through both intrinsic and extrinsic pathways.
-
Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: 2-ME2 activates the SAPK/JNK signaling cascade.[6] This activation is a key event leading to the apoptotic response.
-
Fas/FasL System and Death Receptors: 2-ME2 upregulates the expression of the Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily.[6][7] It also increases the expression of Death Receptor 5 (DR5), making endothelial cells more susceptible to apoptosis induced by its ligand, TRAIL.[2][7]
-
Bcl-2 Family Proteins: While inducing pro-apoptotic factors, 2-ME2 has also been shown to upregulate the anti-apoptotic protein Bcl-2.[6] The balance between pro- and anti-apoptotic Bcl-2 family members is a critical determinant of cell fate.
-
Caspase Activation: The induction of apoptosis by 2-ME2 involves the sequential activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[2][7]
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)
HIF-1α is a master regulator of cellular responses to hypoxia and a key driver of angiogenesis. 2-ME2 disrupts microtubule dynamics, which in turn inhibits the nuclear accumulation of HIF-1α.[8][9] This leads to the downregulation of HIF-1α target genes, including vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[9][10]
Cell Cycle Arrest
2-ME2 has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cell types, including endothelial cells.[5][11] This arrest is a consequence of its disruptive effects on microtubule formation, which is essential for the proper assembly of the mitotic spindle.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiproliferative effects of 2-ME2 on endothelial cells.
Endothelial Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is adapted from a method used to assess the antiproliferative activity of 2-ME2.[12]
-
Cell Plating: Plate endothelial cells (e.g., HUVECs) in 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Treatment: Add varying concentrations of 2-Methoxyestradiol or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the cells with the treatments for 48 hours.
-
Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 560 nm using a microplate reader.
-
Analysis: Construct log dose-response curves to determine the IC50 value for the inhibition of proliferation.
Apoptosis Detection by DNA Fragmentation (DNA Ladder Assay)
This protocol is based on the observation that 2-ME2 induces nucleosomal DNA fragmentation.[6]
-
Cell Culture and Treatment: Culture endothelial cells (e.g., BPAECs) to sub-confluence and treat with 2-Methoxyestradiol (e.g., 0.1 to 10 µM) or vehicle for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100) and proteinase K.
-
DNA Extraction: Extract the DNA using a phenol-chloroform extraction followed by ethanol precipitation.
-
RNA Digestion: Resuspend the DNA pellet in TE buffer and treat with RNase A to remove any contaminating RNA.
-
Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel until adequate separation is achieved and visualize the DNA fragments under UV light. The characteristic "ladder" pattern of internucleosomal DNA cleavage is indicative of apoptosis.
Cell Migration Assay (Modified Boyden Chamber Assay)
This protocol is a standard method to assess cell migration, as inhibited by 2-ME2.[13]
-
Cell Preparation: Culture endothelial cells to confluence, then trypsinize, pellet, and resuspend them in serum-free or low-serum medium to a final concentration of 2 x 10^6 cells/ml.
-
Treatment Preparation: Prepare a solution of the test compound (2-Methoxyestradiol) in the same medium.
-
Loading the Chamber: Mix the cell suspension with the treatment solution and apply the mixture to the upper chamber of a Boyden chamber insert (with a porous membrane, e.g., 8 µm pore size).
-
Chemoattractant: Place a chemoattractant (e.g., medium with 2.5% FBS) in the lower chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration (e.g., 4-6 hours).
-
Fixation and Staining: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
Conclusion
2-Methoxyestradiol exhibits potent antiproliferative effects on endothelial cells through a multi-pronged mechanism that includes the induction of apoptosis via both intrinsic and extrinsic pathways, inhibition of the critical pro-angiogenic factor HIF-1α, and induction of cell cycle arrest. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of 2-ME2. Its unique, estrogen receptor-independent mechanism of action makes it an attractive candidate for the development of novel anti-angiogenic therapies. Further investigation into its in vivo efficacy and potential combination therapies is warranted to fully realize its clinical potential in treating angiogenesis-dependent diseases.
References
- 1. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestradiol: An endogenous antiangiogenic and antiproliferative drug candidate - ProQuest [proquest.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of normal and experimental angiotumor endothelial cell proliferation and cell cycle progression by 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxyestradiol, an endogenous estrogen metabolite, induces apoptosis in endothelial cells and inhibits angiogenesis: possible role for stress-activated protein kinase signaling pathway and Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Vascular Actions of 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methoxyestradiol | Rupa Health [rupahealth.com]
- 9. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. academic.oup.com [academic.oup.com]
4-Methoxyestradiol: A Comprehensive Technical Guide to its Role as a Biomarker in Estrogen Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen metabolism is a complex network of biochemical transformations that significantly influences the risk and progression of hormone-dependent cancers, particularly breast cancer. While estrogens are essential for normal physiological functions, their metabolic byproducts can have divergent effects, ranging from protective to carcinogenic. Among these metabolites, 4-methoxyestradiol (4-MeO-E2) has emerged as a crucial biomarker, offering insights into the delicate balance between estrogen activation and detoxification pathways. This technical guide provides an in-depth analysis of 4-MeO-E2, its biochemical origins, its role as a biomarker, detailed experimental protocols for its quantification, and the signaling pathways it influences.
The Biochemical Landscape of this compound
This compound is an endogenous metabolite of estradiol, formed through a multi-step enzymatic process. The pathway begins with the hydroxylation of estradiol (E2) at the 4-position of the aromatic A-ring, a reaction catalyzed by the cytochrome P450 enzyme, primarily CYP1B1.[1][2] This conversion yields 4-hydroxyestradiol (4-OHE2), a catechol estrogen with potent, and potentially carcinogenic, biological activity.[2][3]
The subsequent and critical step in this pathway is the methylation of 4-OHE2 by the enzyme Catechol-O-methyltransferase (COMT).[2][4] This reaction adds a methyl group to the 4-hydroxyl group, converting the reactive 4-OHE2 into the biologically less active and more easily excreted 4-MeO-E2.[2][4] This methylation is considered a key detoxification step, as it deactivates the harmful 4-OHE2 metabolite.[3]
This compound as a Biomarker for Estrogen Metabolism and Cancer Risk
The ratio of 4-MeO-E2 to its precursor, 4-OHE2, serves as a valuable biomarker for assessing the efficiency of estrogen detoxification. A higher 4-MeO-E2/4-OHE2 ratio indicates efficient methylation and detoxification of the potentially harmful 4-OHE2, and is generally associated with a lower risk of developing hormone-dependent cancers.[2] Conversely, a lower ratio suggests a reduced capacity to neutralize 4-OHE2, leading to its accumulation and an increased risk of DNA damage and carcinogenesis.[2]
Quantitative Data on Estrogen Metabolites in Health and Disease
The following tables summarize urinary estrogen metabolite levels in different populations, highlighting the shifts observed in breast cancer patients compared to healthy controls.
Table 1: Urinary Estrogen Metabolite Levels in Postmenopausal Women (ng/mg creatinine)
| Metabolite | Breast Cancer Patients (n=45) | Healthy Controls (n=23) | p-value |
| 4-Hydroxyestradiol (4-OHE2) | 0.00 | 0.13 | <0.001 |
| 4-Methoxyestrone (4-MeOE1)* | 0.00 | 0.13 | <0.001 |
| 2-Hydroxyestrone (2-OHE1) | 0.28 | 0.49 | 0.029 |
| 2-Hydroxyestradiol (2-OHE2) | 0.10 | 0.44 | 0.006 |
| 16α-Hydroxyestrone (16α-OHE1) | 0.16 | 0.58 | <0.001 |
*Data for this compound (4-MeO-E2) was not explicitly provided in this study, however, 4-Methoxyestrone (4-MeOE1) is a closely related methylated metabolite of 4-hydroxyestrone and serves as a surrogate marker for COMT activity on the 4-hydroxy pathway.[1]
Table 2: Reference Ranges for the Urinary 4-MeO-E2/4-OH-E2 Ratio
| Population | Reference Range | Interpretation |
| Premenopausal Women (Luteal Phase) | 0.10 - 0.29 | A higher ratio is generally considered protective. |
| General Recommendation | 0.25 - 0.42 | Indicates healthy methylation activity. |
Experimental Protocols for the Quantification of this compound
The accurate measurement of 4-MeO-E2 and other estrogen metabolites in biological samples is critical for its application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Detailed Methodology for Urinary Estrogen Metabolite Analysis by LC-MS/MS
This protocol is a synthesis of established methods for the quantification of 15 estrogen metabolites, including 4-MeO-E2, in human urine.[4][5]
1. Sample Collection and Storage:
-
Collect a first-morning void or a 24-hour urine sample.
-
Add ascorbic acid to the collection container to prevent oxidation of catechol estrogens.
-
Aliquot and store samples at -80°C until analysis.
2. Sample Preparation:
-
Enzymatic Hydrolysis: To a 0.5 mL aliquot of urine, add 20 µL of a deuterated internal standard mix, 0.5 mL of 0.15 M sodium acetate buffer (pH 4.6), and 5 µL of β-glucuronidase/sulfatase. Incubate at 37°C for 20 hours to deconjugate the estrogen metabolites.[4]
-
Liquid-Liquid Extraction: Extract the deconjugated metabolites by adding 8 mL of dichloromethane, vortexing, and collecting the organic layer.
-
Derivatization: Dry the organic extract under a stream of nitrogen. Reconstitute the residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 100 µL of dansyl chloride solution (1 mg/mL in acetone). Incubate at 60°C for 5 minutes to enhance ionization efficiency.[4]
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject 20 µL of the derivatized sample onto a C18 reverse-phase column (e.g., 150 mm x 2.0 mm, 4 µm particle size). Use a gradient elution with a mobile phase consisting of methanol (solvent A) and 0.1% formic acid in water (solvent B) at a flow rate of 200 µL/min.[5]
-
Mass Spectrometry Detection: Perform analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Use selected reaction monitoring (SRM) to detect and quantify each estrogen metabolite and its corresponding internal standard.
Signaling Pathways Influenced by Estrogen Metabolites
While 4-MeO-E2 itself has low affinity for estrogen receptors and is considered relatively inert, its precursor, 4-OHE2, can activate intracellular signaling pathways implicated in carcinogenesis.[6] One of the key pathways activated by 4-OHE2 is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[6]
The activation of this pathway by 4-OHE2 is often mediated by the generation of reactive oxygen species (ROS).[6] The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation can lead to uncontrolled cell division and resistance to apoptosis, hallmarks of cancer.
Downstream effectors of the PI3K/Akt pathway that are implicated in 4-OHE2-mediated carcinogenesis include:
-
mTOR: A key regulator of protein synthesis and cell growth.[3][7]
-
GSK-3β: A kinase involved in cell proliferation and survival.[8]
-
CREB: A transcription factor that promotes the expression of genes involved in cell survival.[8]
-
Cell Cycle Proteins (cdc2, PRC1, PCNA): These proteins are essential for cell cycle progression, and their upregulation can lead to increased cell proliferation.[6]
Conclusion
This compound is a critical biomarker in the assessment of estrogen metabolism and its associated cancer risk. The ratio of 4-MeO-E2 to its carcinogenic precursor, 4-OHE2, provides a valuable index of an individual's capacity to detoxify harmful estrogen metabolites. The methodologies outlined in this guide provide a robust framework for the accurate quantification of these metabolites, enabling researchers and clinicians to better understand and potentially mitigate the risks associated with aberrant estrogen metabolism. Further research into the modulation of the COMT enzyme and the signaling pathways affected by estrogen metabolites holds promise for the development of novel preventive and therapeutic strategies for hormone-dependent cancers.
References
- 1. Urinary estrogen metabolites and breast cancer risk in Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C19H26O3 | CID 68578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Assays Using 4-Methoxyestradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyestradiol (4-ME2) is an endogenous metabolite of 17β-estradiol, formed through the methylation of 4-hydroxyestradiol by the enzyme catechol-O-methyltransferase (COMT).[1][2] Unlike its parent hormone, 4-ME2 exhibits minimal affinity for estrogen receptors, suggesting its biological activities are mediated through different pathways.[1][2] It is recognized for its antiproliferative and antiangiogenic properties, making it a compound of interest in cancer research.[1][2]
While 4-ME2 shows promise, a significant body of in vitro research has focused on its isomer, 2-Methoxyestradiol (2-ME2), which is also an endogenous metabolite of estradiol. 2-ME2 has been extensively studied for its potent anticancer effects, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[3][4]
This document provides an overview of the known effects of 4-ME2 and presents detailed protocols for in vitro cell culture assays. Due to the limited availability of specific quantitative data for 4-ME2 in the scientific literature, this guide also includes comprehensive data and protocols for 2-ME2 as a well-characterized analogue. This information will serve as a valuable reference for designing and conducting in vitro studies with methoxyestradiols.
Antiproliferative Activity of Methoxyestradiols
Both 4-ME2 and 2-ME2 have been reported to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting biological processes, such as cell growth.
Data Presentation: Antiproliferative Activity (IC50)
While specific IC50 values for this compound are not widely reported in the literature, extensive data is available for 2-Methoxyestradiol across a range of cancer cell lines.
| Cell Line | Cancer Type | 2-Methoxyestradiol IC50 (µM) | Reference |
| CEM | Acute T-lymphoblastic leukemia | 2 | [5] |
| M6 | Murine Mammary Carcinoma | ~4 | [5] |
| SVEC-4 | Murine Endothelial Cells | ~4 | [5] |
| MCF-7 | Breast Adenocarcinoma (ER+) | 6.79 | [5] |
| LTED | Long-Term Estrogen-Deprived Breast Cancer | 0.93 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound or 2-Methoxyestradiol
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[4]
-
Prepare serial dilutions of 4-ME2 or 2-ME2 in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compound (e.g., 0.25–8 µM for 2-ME2).[4] Include vehicle-only wells as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[4]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Following the incubation with MTT, centrifuge the plate (if using suspension cells) and carefully remove the supernatant.[4]
-
Add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently to ensure complete solubilization.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow for MTT Assay
Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound or 2-Methoxyestradiol
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of 4-ME2 or 2-ME2 for a specified time (e.g., 24 hours).[4]
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Apoptosis Detection Workflow
Workflow for apoptosis detection by Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, and the fluorescence intensity is proportional to the DNA content. Flow cytometry analysis of the stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound or 2-Methoxyestradiol
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with 4-ME2 or 2-ME2 as described for the apoptosis assay.
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[4]
-
Analyze the DNA content by flow cytometry.
Cell Cycle Analysis Workflow
Workflow for cell cycle analysis using PI staining.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of 4-ME2 or 2-ME2 on signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound or 2-Methoxyestradiol
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, p-cdc2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with 4-ME2 or 2-ME2.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Western Blot Workflow
References
Application Notes and Protocols for Studying 4-Methoxyestradiol Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyestradiol (4-ME2) is a naturally occurring metabolite of 17β-estradiol, formed via the action of catechol-O-methyltransferase (COMT) on 4-hydroxyestradiol (4-OH-E2).[1][2] Unlike its precursor 4-OH-E2, which is associated with carcinogenic activity through the formation of DNA adducts, 4-ME2 is considered a detoxification product with minimal affinity for estrogen receptors.[2][3][4] Emerging research suggests that 4-ME2 possesses anti-proliferative and anti-angiogenic properties, making it a molecule of interest for therapeutic development, particularly in oncology and for other angiogenesis-dependent diseases.[2][3]
While the therapeutic potential of 4-ME2 is recognized, comprehensive in vivo studies using animal models are not as extensively documented as those for its isomer, 2-Methoxyestradiol (2-ME2). These application notes provide a framework for designing and conducting animal studies on 4-ME2, leveraging established protocols and findings from its well-characterized counterpart, 2-ME2. The methodologies presented here for oncology, rheumatoid arthritis, and endometriosis models can be adapted to investigate the efficacy and mechanisms of action of 4-ME2.
Metabolic and Signaling Pathways
The metabolic conversion of estradiol to 4-ME2 is a critical pathway that reduces the genotoxic potential of estrogen metabolites. This process is primarily mediated by Cytochrome P450 (CYP) enzymes and COMT.
Caption: Metabolic pathway of 17β-estradiol to this compound.
The anti-angiogenic effects of methoxyestradiols are often attributed to their ability to inhibit Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).
Caption: Postulated anti-angiogenic mechanism via HIF-1α inhibition.
Application Area 1: Oncology
Animal models are indispensable for evaluating the anti-tumor efficacy of novel compounds. Xenograft and transgenic models are commonly used to study breast cancer, a primary area of interest for estrogen metabolites.
Quantitative Data (Derived from 2-Methoxyestradiol Studies)
The following tables summarize representative data from studies on 2-ME2, which can serve as a benchmark for designing and evaluating 4-ME2 experiments.
Table 1: Efficacy of 2-ME2 in a Transgenic Breast Cancer Mouse Model
| Animal Model | Treatment Group | Intervention Stage | Outcome | Result | Citation |
|---|---|---|---|---|---|
| C3(1)/Tag Transgenic Mice | 2-ME2 (150 mg/kg/day, p.o.) | Late (established tumors) | Tumor Burden Reduction | ~60% decrease vs. control after 6 weeks | [5][6] |
| C3(1)/Tag Transgenic Mice | 2-ME2 (150 mg/kg/day, p.o.) | Late (established tumors) | Tumor Multiplicity | 57% reduction vs. control after 6 weeks | [5] |
| C3(1)/Tag Transgenic Mice | 2-ME2 (150 mg/kg/day, p.o.) | Early (pre-invasive lesions) | Tumor Growth Reduction | ~60% decrease vs. control |[6] |
Table 2: Efficacy of 2-ME2 in Xenograft Mouse Models
| Animal Model | Cell Line | Treatment Group | Outcome | Result | Citation |
|---|---|---|---|---|---|
| nu/nu BALB/c Mice | MDA-MB-435 | 2-ME2 (150 mg/kg, i.p.) | Tumor Growth | Significant increase in tumor growth | [7] |
| SCID Mice | MDA-MB-435 | 2-ME2 (75 mg/kg, p.o.) | Tumor Growth | No significant antitumor activity observed | [7] |
| nu/nu BALB/c Mice | MCF7 | 2-ME2 (50 mg/kg, i.p.) | Tumor Incidence | Supported tumor growth (11/12 mice) vs. control (2/6 mice) |[7] |
Note: The pro-tumorigenic effects observed in some 2-ME2 xenograft studies highlight the importance of model selection and the potential for complex estrogenic activities.[7]
Experimental Workflow
Caption: General experimental workflow for a cancer xenograft study.
Protocol: Subcutaneous Tumor Xenograft Model
This protocol is adapted from methodologies used for studying various anti-cancer agents.[7][8]
-
Animal Model: Female athymic nude (nu/nu) or SCID mice, 6-8 weeks old.
-
Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231 for triple-negative, MCF-7 for ER-positive) under standard conditions.
-
Cell Preparation: On the day of injection, harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.[7] The final concentration should be 1x10⁶ to 1x10⁷ cells per 100-200 µL.
-
Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously (s.c.) into the right flank or orthotopically into the mammary fat pad.
-
Tumor Growth and Measurement:
-
Treatment:
-
Randomize mice into treatment and control groups (n=8-12 per group).
-
Prepare 4-ME2 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or 10% DMSO in peanut/sesame oil).[5][7]
-
Administer 4-ME2 or vehicle daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Dosages can be extrapolated from 2-ME2 studies, ranging from 10 to 150 mg/kg.[5][7][10]
-
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.
-
Euthanize animals, excise tumors, and record the final weight and volume.
-
Fix a portion of the tumor in formalin for immunohistochemistry (e.g., microvessel density analysis) and snap-freeze the remainder for molecular analysis.
-
Application Area 2: Angiogenesis-Dependent Inflammatory Diseases
A. Rheumatoid Arthritis (RA)
Neovascularization is a critical component of pannus formation and disease progression in RA. Anti-angiogenic compounds are therefore of therapeutic interest.
Table 3: Efficacy of 2-ME2 in a Murine Model of Rheumatoid Arthritis
| Animal Model | Treatment Group | Outcome | Result | Citation |
|---|---|---|---|---|
| Balb/c Mice (CAIA Model) | 2-ME2 (1-100 mg/kg/day, p.o.) | Mean Arthritic Score | Dose-dependent inhibition | [10] |
| Balb/c Mice (CAIA Model) | 2-ME2 (100 mg/kg/day, p.o.) | Histopathology | Decreased synovial inflammation, pannus formation, and bone resorption | [10] |
| Balb/c Mice (CAIA Model) | 2-ME2 | Gene Expression (Joints) | Inhibition of IL-1β, TNF-α, IL-6, VEGF, and FGF-2 |[10] |
Protocol: Collagen Antibody-Induced Arthritis (CAIA) Model
The CAIA model is widely used because it induces rapid-onset arthritis suitable for screening therapeutic agents.[10][11]
-
Animal Model: Balb/c mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Treatment:
-
Begin daily oral gavage of 4-ME2 or vehicle 24 hours after the LPS challenge.
-
Treatment can continue for up to 21 days.[10]
-
-
Assessment:
-
Visually score arthritis severity daily based on inflammation and swelling of the paws.
-
At the endpoint, harvest hind limbs for histomorphometric analysis of synovial inflammation, cartilage degradation, and pannus formation.
-
Analyze joint tissue for gene expression of inflammatory and angiogenic cytokines via qPCR.[10]
-
B. Endometriosis
The growth and survival of ectopic endometrial lesions are dependent on the formation of new blood vessels.
Table 4: Efficacy of 2-ME2 in a Murine Model of Endometriosis
| Animal Model | Treatment Group | Outcome | Result | Citation |
|---|---|---|---|---|
| Nude Mice | 2-ME2 (10 mg/kg, p.o.) | Lesion Growth Suppression | 21% reduction vs. control | [12] |
| Nude Mice | 2-ME2 (30 mg/kg, p.o.) | Lesion Growth Suppression | 41% reduction vs. control | [12] |
| Nude Mice | 2-ME2 (100 mg/kg, p.o.) | Lesion Growth Suppression | 64% reduction vs. control | [12] |
| Nude Mice | 2-ME2 | Molecular Target | Suppressed HIF-1α and VEGF expression in lesions |[12] |
Protocol: Surgical Induction of Endometriosis
This model involves transplanting uterine tissue into the peritoneal cavity to mimic human endometriosis.[12][13]
-
Animal Model: Female nude or C57BL/6 mice, 8-10 weeks old. Ovariectomy with estrogen supplementation may be required to standardize the hormonal environment.[14]
-
Tissue Preparation:
-
Euthanize a donor mouse and aseptically remove the uterus.
-
Open the uterine horns longitudinally and cut them into small fragments (e.g., 2x2 mm).
-
-
Induction:
-
Treatment:
-
Allow lesions to establish for 1-2 weeks.
-
Administer 4-ME2 or vehicle daily via oral gavage for 2-4 weeks.[12]
-
-
Assessment:
-
At the endpoint, euthanize the mice and surgically expose the abdominal cavity.
-
Measure the cross-sectional area or volume of the established endometriotic lesions.[12]
-
Harvest lesions for histological and molecular analysis (e.g., HIF-1α, VEGF expression).
-
Key Experimental Methodologies
Protocol: Microvessel Density (MVD) Assessment
MVD is a standard method to quantify angiogenesis within a tissue sample.[16][17]
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tumor or lesion sections (5-6 µm thick).
-
Immunohistochemistry:
-
Image Acquisition:
-
Scan the entire tissue section at low magnification (e.g., 100x) to identify "hot spots"—areas with the highest density of microvessels.[16]
-
-
Quantification:
-
Count the number of stained microvessels within three to four distinct hot spots at high magnification (e.g., 400x).[16][20]
-
A microvessel is defined as any immunopositive single endothelial cell or cell cluster clearly separate from adjacent vessels.[16] Vessels with visible muscle layers are excluded.
-
Express MVD as the average number of microvessels per unit area (e.g., per mm²).[16]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound/4-Hydroxyestradiol Ratio | Rupa Health [rupahealth.com]
- 3. This compound | Rupa Health [rupahealth.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Distinct tumor stage-specific inhibitory effects of 2-methoxyestradiol in a breast cancer mouse model associated with Id-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disease modifying and antiangiogenic activity of 2-methoxyestradiol in a murine model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models for research on endometriosis [imrpress.com]
- 14. Frontiers | Re-evaluation of mouse models of endometriosis for pathological and immunological research [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. 2.4. Microvessel Density Assessment [bio-protocol.org]
- 17. Evaluation of microvascular density in tumors: pro and contra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo analysis of micro-vessel density (MVD) [bio-protocol.org]
- 19. Study of microvascular density in carcinoma of breast - Indian J Pathol Oncol [ijpo.co.in]
- 20. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for High-Purity 4-Methoxyestradiol (4-ME2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to sourcing high-purity 4-Methoxyestradiol (4-ME2), including an overview of its biological significance, detailed protocols for its use in key experiments, and guidelines for handling and quality control.
Introduction to this compound (4-ME2)
This compound (4-ME2) is an endogenous, naturally occurring metabolite of the primary estrogen, 17β-estradiol.[1][2] It is formed when the catechol estrogen intermediate, 4-hydroxyestradiol (4-OHE2), is methylated by the enzyme Catechol-O-methyltransferase (COMT).[3][4] Unlike its parent compound, 4-ME2 has a very low affinity for classical estrogen receptors, and its biological effects are considered to be mediated through receptor-independent pathways.[3][5]
Research has highlighted 4-ME2 for its potent antiangiogenic and antiproliferative properties, making it a compound of significant interest in cancer research.[3][6] It has been shown to inhibit the formation of new blood vessels and the rapid multiplication of cells, key processes in tumor growth and metastasis.[3][7] Its mechanism involves inducing oxidative DNA damage and elevating reactive oxygen species (ROS) in cancer cells.[8][9] This unique pharmacological profile distinguishes it from other estrogen metabolites and positions it as a promising candidate for therapeutic development, particularly for hormone-dependent cancers like breast and lung cancer.[3][6]
Commercial Sources for High-Purity this compound
Acquiring high-purity 4-ME2 is critical for obtaining reliable and reproducible experimental results. The following table summarizes key information from several commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (COA) to verify purity and other quality control parameters.
| Supplier | CAS Number | Available Quantities | Price (USD, Approx.) | Purity | Storage |
| MedChemExpress | 26788-23-8 | 1 mg | $468 | >99% (Typical) | 2-8°C (Recommended) |
| Biosynth | 26788-23-8 | 1 mg, 2 mg | $420 - $600 | Not specified | 2-8°C |
| Sigma-Aldrich | 26788-23-8 | Varies | Varies | Not specified | 2-8°C |
| Pharmaffiliates | 26788-23-8 | Custom | Inquiry | Pharmaceutical Standard | 2-8°C |
| Nordic Biosite | 26788-23-8 | 1 mg | Inquiry | Not specified | Shipped at RT |
Note: Prices and availability are subject to change. Purity should be confirmed with the supplier's Certificate of Analysis for the specific lot.
Application Notes
Mechanism of Action and Metabolic Pathway
4-ME2's biological activity is intrinsically linked to its metabolic origin. Estradiol is first hydroxylated by cytochrome P450 enzymes (primarily CYP1B1) to form 4-hydroxyestradiol (4-OHE2).[4] This intermediate is highly reactive and can be oxidized to form quinones that damage DNA, a process implicated in carcinogenesis.[4][6] The COMT enzyme provides a crucial detoxification pathway by methylating 4-OHE2 to the more stable and relatively inert 4-ME2.[4] The balance between the formation of genotoxic 4-OHE2 and its detoxification to 4-ME2 is a critical factor in hormone-related cancer risk.[6] Once formed, 4-ME2 exerts antiproliferative and apoptotic effects on cancer cells.[1]
Guidelines for Handling and Storage
Proper handling and storage are essential to maintain the integrity and stability of high-purity 4-ME2.
-
Storage: Upon receipt, 4-ME2 should be stored at 2-8°C in a tightly sealed container, protected from light.[10][11] For long-term storage, consult the manufacturer's Certificate of Analysis, as some protocols may recommend storage at -20°C.
-
Reconstitution: For creating stock solutions, use an appropriate solvent such as DMSO or ethanol. Due to its low water solubility, preparing highly concentrated aqueous solutions is not recommended.[12] Once in solution, it is advisable to aliquot the stock and store it at -20°C or -80°C to minimize freeze-thaw cycles.
-
Safety: Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
Experimental Protocols
The following protocols provide detailed methodologies for common experiments involving 4-ME2.
Quality Control Protocol: Purity Verification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for quantifying 4-ME2 and ensuring its separation from structural isomers like 2-methoxyestradiol.[13]
Objective: To confirm the identity and purity of a commercial batch of 4-ME2.
Materials:
-
4-ME2 sample
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Reference standards for 4-ME2 and potential isomers (if available)
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the 4-ME2 sample in a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for creating a calibration curve.
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Run a gradient elution program to separate 4-ME2 from any impurities or isomers. The precise gradient will depend on the column and system but should be optimized to achieve baseline separation of relevant peaks.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive or negative ESI mode.
-
Use Multiple Reaction Monitoring (MRM) for high specificity. Monitor for the specific precursor-to-product ion transition for 4-ME2.
-
Example transition (consult literature for specific instrument tuning): Monitor the parent mass of 4-ME2 (m/z 302.4) and its characteristic fragment ions.
-
-
Data Analysis:
-
Confirm the identity of 4-ME2 by matching its retention time and mass transition with a known reference standard.
-
Calculate the purity of the sample by integrating the peak area of 4-ME2 and expressing it as a percentage of the total integrated peak area of all detected compounds.
-
In Vitro Protocol: Cell Proliferation (MTT) Assay
This protocol assesses the antiproliferative effects of 4-ME2 on a cancer cell line.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of 4-ME2 in a selected cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
4-ME2 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm)
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the 4-ME2 stock solution in culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 1 pM to 10 µM).[14] Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the 4-ME2 dilutions or vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the 4-ME2 concentration and use non-linear regression to calculate the IC50 value.
-
In Vivo Protocol: Matrigel Plug Angiogenesis Assay
This protocol evaluates the antiangiogenic activity of 4-ME2 in a mouse model.[15]
Objective: To assess the ability of 4-ME2 to inhibit the formation of new blood vessels in vivo.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
Matrigel (growth factor-reduced)
-
Basic fibroblast growth factor (bFGF) and/or Vascular endothelial growth factor (VEGF)
-
4-ME2 formulated for injection (e.g., in a solution with cyclodextrin or other vehicle)
-
Anesthesia
-
Surgical tools
-
Hemoglobin assay kit (e.g., Drabkin's reagent)
Methodology:
-
Preparation: Thaw Matrigel on ice. Mix with an angiogenic factor like bFGF (e.g., 500 ng/mL) and the desired concentration of 4-ME2 or vehicle control. Keep the mixture on ice to prevent premature polymerization.
-
Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the liquid Matrigel mixture into the ventral midline of the mouse. The Matrigel will form a solid plug as it warms to body temperature.
-
Treatment: Administer 4-ME2 (e.g., 10-50 mg/kg) or vehicle control to the mice daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a set period (e.g., 7-14 days).[15]
-
Plug Excision: At the end of the treatment period, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Photograph the plugs for visual assessment of vascularization.
-
Homogenize the plugs in water.
-
Quantify the amount of blood within the plugs by measuring the hemoglobin content using a colorimetric assay (e.g., Drabkin's method).
-
-
Data Analysis: Compare the hemoglobin content in the plugs from 4-ME2-treated mice to that of the vehicle-treated control group. A significant reduction in hemoglobin indicates inhibition of angiogenesis.
References
- 1. This compound | C19H26O3 | CID 68578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Rupa Health [rupahealth.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound/4-Hydroxyestradiol Ratio | Rupa Health [rupahealth.com]
- 7. Buy this compound | 26788-23-8 [smolecule.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Nordic Biosite [nordicbiosite.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. This compound | 26788-23-8 [sigmaaldrich.com]
- 12. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vivo inhibition of angiogenesis by sulphamoylated derivatives of 2-methoxyoestradiol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparing 4-Methoxyestradiol Stock Solutions
Abstract
These application notes provide a detailed protocol for the preparation, handling, and storage of 4-Methoxyestradiol (4-MeOE2) stock solutions for use in various research applications. This compound is an endogenous metabolite of estradiol with known anti-proliferative and anti-angiogenic properties, making it a compound of significant interest in cancer and cardiovascular research.[1][2] Proper preparation of stock solutions is critical to ensure experimental reproducibility and accuracy. This document outlines the physicochemical properties of 4-MeOE2, provides step-by-step instructions for solubilization, and offers recommendations for stable, long-term storage.
Physicochemical Properties
This compound is a methoxylated catechol estrogen formed from its precursor 4-hydroxyestradiol by the enzyme catechol-O-methyltransferase (COMT).[3][4] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆O₃ | [3][4] |
| Molecular Weight | 302.4 g/mol | [3][4] |
| Appearance | Crystalline solid | [3] |
| Water Solubility | Practically insoluble | [5] |
Solubility Data
Due to its lipophilic steroid structure, this compound is practically insoluble in aqueous solutions like water or PBS but is soluble in organic solvents.[5] For laboratory use, Dimethyl Sulfoxide (DMSO) and absolute ethanol are the recommended solvents for preparing high-concentration stock solutions.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for high-concentration primary stock solutions. |
| Ethanol | Soluble | An alternative to DMSO; may be preferred for certain cell culture applications. |
| PBS (pH 7.2) | Sparingly soluble | Not recommended for initial stock preparation. Working solutions can be made by diluting a primary organic stock into an aqueous buffer, but precipitation may occur. |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder (MW = 302.4 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
3.2. Safety Precautions
-
This compound is a bioactive compound. Handle with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Perform all weighing and initial solvent addition in a chemical fume hood or a ventilated enclosure to avoid inhalation of the powder.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
3.3. Stock Solution Preparation (10 mM)
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of 4-MeOE2 needed:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 302.4 g/mol × 1000 mg/g = 3.024 mg
-
-
Weighing: Carefully weigh out 3.024 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, homogenous solution should be observed. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
3.4. Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock into the appropriate cell culture medium or experimental buffer.
-
Example: To prepare a 10 µM working solution in 1 mL of cell culture medium from a 10 mM stock:
-
Use the dilution formula: M₁V₁ = M₂V₂
-
(10,000 µM) × V₁ = (10 µM) × (1000 µL)
-
V₁ = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of culture medium.
-
-
Important: When diluting a DMSO stock into an aqueous medium, add the stock solution to the medium while gently vortexing to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 3 years | Store in a light-protected, airtight container with a desiccant.[8][9] |
| Stock Solution (in DMSO/Ethanol) | -80°C | ≥ 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[8] |
| -20°C | ~1 month | Suitable for short-term storage. Re-test efficacy if stored longer.[8] | |
| Aqueous Working Solution | 2-8°C | ≤ 1 day | Sparingly soluble in aqueous buffers; prepare fresh before each experiment and do not store.[6] |
Visualized Workflows and Pathways
5.1. Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the key steps for preparing this compound stock solutions.
Caption: Workflow for preparing a 10 mM this compound stock solution.
5.2. Signaling Pathway: Metabolic Fate of Estradiol
This compound is part of the estrogen metabolism pathway. Its formation via COMT is considered a detoxification step, as it prevents the precursor, 4-hydroxyestradiol, from being oxidized into potentially carcinogenic quinones that can form DNA adducts.[2][10]
Caption: Metabolic pathway of Estradiol to this compound.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. This compound/4-Hydroxyestradiol Ratio | Rupa Health [rupahealth.com]
- 3. This compound | C19H26O3 | CID 68578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: Showing metabocard for 4-Methoxy-17beta-estradiol (HMDB0012782) [hmdb.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 安全验证 [file.glpbio.cn]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Application Notes: Investigating 4-Methoxyestradiol (4-ME2) in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyestradiol (4-ME2) is an endogenous metabolite of 17β-estradiol. It is formed via the methylation of 4-hydroxyestradiol (4-OHE2) by the enzyme catechol-O-methyltransferase (COMT). Unlike its precursor 4-OHE2, which is considered a potent carcinogen implicated in breast cancer initiation, 4-ME2 is viewed as a detoxification product with potential anti-cancer properties. Its minimal affinity for estrogen receptors (ER) suggests its mechanism of action is independent of traditional hormonal pathways, making it a compound of interest for various breast cancer subtypes.
These application notes provide an overview of the proposed mechanism of action for 4-ME2 and generalized protocols for studying its effects on breast cancer cell lines. It is important to note that its isomer, 2-Methoxyestradiol, is more extensively studied, and specific quantitative data for 4-ME2 is less prevalent in current literature. Therefore, researchers should consider the following protocols as a starting point, with the understanding that optimization is crucial.
Proposed Mechanism of Action
The anti-tumor activity of this compound is best understood in the context of its metabolic pathway. Estradiol is hydroxylated into catechol estrogens, including the carcinogenic 4-hydroxyestradiol (4-OHE2). 4-OHE2 can be oxidized into reactive quinones that form DNA adducts, leading to mutations and oxidative damage that may initiate breast cancer.[1] Furthermore, 4-OHE2 has been shown to promote cancer progression by up-regulating the expression of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor A (VEGF-A), key molecules in angiogenesis and cancer cell invasion.[1] It also promotes cell proliferation by up-regulating cell cycle-related genes.[1]
The enzyme COMT mitigates the carcinogenic effects of 4-OHE2 by converting it to 4-ME2. This conversion is considered a critical detoxification step. Therefore, the proposed anti-cancer mechanism of 4-ME2 involves the counteraction of its precursor's harmful effects. The primary proposed activities of 4-ME2 include:
-
Anti-proliferative Effects: Inhibition of uncontrolled cell growth.
-
Anti-angiogenic Effects: Inhibition of new blood vessel formation, likely through the downregulation of the HIF-1α/VEGF pathway promoted by its precursor, 4-OHE2.
The following diagram illustrates the metabolic pathway and the opposing roles of 4-OHE2 and 4-ME2.
Experimental Workflow
A typical workflow for evaluating the efficacy of 4-ME2 in breast cancer cell lines involves a multi-stage process, starting with foundational cytotoxicity assays and progressing to more detailed mechanistic studies.
Data Presentation
Quantitative data from experiments should be organized to allow for clear comparison across different cell lines and experimental conditions. Due to the limited availability of specific data for 4-ME2 in the literature, the following table serves as a template for data organization.
| Parameter | MCF-7 (ER+) | MDA-MB-231 (TNBC) | Other Cell Line | Reference |
| IC₅₀ (µM) at 48h | Data to be determined | Data to be determined | Data to be determined | Internal Data |
| Cell Cycle Arrest | Phase to be identified | Phase to be identified | Phase to be identified | Internal Data |
| Apoptosis (% of Cells) | Data to be determined | Data to be determined | Data to be determined | Internal Data |
| HIF-1α Expression | Fold change vs. control | Fold change vs. control | Fold change vs. control | Internal Data |
| VEGF Expression | Fold change vs. control | Fold change vs. control | Fold change vs. control | Internal Data |
Experimental Protocols
The following are generalized protocols. It is imperative for researchers to perform initial dose-response and time-course experiments to determine the optimal concentration (e.g., based on IC₅₀ values) and incubation times for 4-ME2 in their specific breast cancer cell line model.
Protocol 5.1: Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effect of 4-ME2 and calculate its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (4-ME2), dissolved in DMSO to create a stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Treatment: Prepare serial dilutions of 4-ME2 in growth medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of 4-ME2 (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO at the same concentration as the highest 4-ME2 dose) and a medium-only control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 5.2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by 4-ME2.
Materials:
-
6-well plates
-
4-ME2
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to attach overnight. Treat the cells with 4-ME2 at the predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples within one hour using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 5.3: Western Blot Analysis for HIF-1α
Objective: To determine the effect of 4-ME2 on the protein expression of key signaling molecules like HIF-1α.
Materials:
-
6-well plates or 10 cm dishes
-
4-ME2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with 4-ME2 (and vehicle control) as described in previous protocols. For HIF-1α analysis, cells may be cultured under hypoxic conditions (e.g., 1% O₂) to induce HIF-1α expression, which can then be tested for inhibition by 4-ME2.
-
Protein Extraction: Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., rabbit anti-HIF-1α) overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of the target protein (HIF-1α) to a loading control (β-actin).
References
Troubleshooting & Optimization
solubility issues of 4-Methoxyestradiol in cell culture media
Welcome to the technical support center for 4-Methoxyestradiol (4-ME2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of 4-ME2 in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-ME2) and what are its primary biological effects?
This compound (4-ME2) is a naturally occurring metabolite of estradiol.[1] It is formed through the methylation of 4-hydroxyestradiol by the enzyme catechol-O-methyltransferase (COMT).[1][2] Unlike its parent compound, estradiol, 4-ME2 has weak estrogenic activity.[3] Its primary biological effects of interest in research are its anti-proliferative and anti-angiogenic properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][4][5]
Q2: I am observing precipitation when I add my 4-ME2 stock solution to my cell culture medium. What is causing this?
Precipitation of 4-ME2 in cell culture media is a common issue due to its low aqueous solubility. The primary cause is the rapid change in solvent environment when a concentrated organic stock solution is introduced into the aqueous medium. Other factors that can contribute to precipitation include the final concentration of 4-ME2, the temperature of the medium, and the presence of proteins and salts in the medium that can interact with the compound.[6][7]
Q3: What is the recommended solvent for preparing a stock solution of 4-ME2?
The most common solvents for preparing stock solutions of 4-ME2 and other poorly water-soluble steroids are dimethyl sulfoxide (DMSO) and ethanol.[8][9][10] Both can effectively dissolve 4-ME2 at high concentrations. The choice of solvent may depend on the specific requirements of your cell line and experimental design, as some cells can be more sensitive to one solvent over the other.
Q4: What is the maximum recommended final concentration of DMSO or ethanol in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible. For DMSO, a final concentration of less than 0.5% is generally recommended, with many researchers aiming for 0.1% or lower.[11] For ethanol, a final concentration above 0.1% should be avoided.[12] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q5: How should I store my 4-ME2 stock solution?
Stock solutions of 4-ME2 in DMSO or ethanol should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.[7][11] These aliquots should be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide
Issue: Precipitation of 4-ME2 in Cell Culture Medium
| Possible Cause | Troubleshooting Step |
| Rapid Dilution | Perform a stepwise (serial) dilution of the stock solution. First, dilute the stock into a small volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the final volume of the culture medium. |
| High Final Concentration | The desired final concentration of 4-ME2 may exceed its solubility limit in the aqueous medium. Try lowering the final concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Temperature Shock | Ensure that both the stock solution and the cell culture medium are at the same temperature (e.g., 37°C) before mixing. Adding a cold stock solution to warm medium can cause the compound to precipitate.[6][7] |
| Solvent Concentration | The final concentration of the organic solvent might be too high, affecting the stability of the compound in the medium. Ensure the final solvent concentration is within the recommended safe limits (e.g., <0.5% for DMSO). |
| Media Components | High concentrations of salts or proteins in the cell culture medium can sometimes interact with the compound and cause precipitation.[6] If possible, try a different medium formulation or serum-free conditions to see if it improves solubility. |
Issue: Lack of Expected Biological Effect
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions if there is any doubt about the integrity of the compound. |
| Sub-optimal Concentration | The concentration of 4-ME2 used may be too low to elicit a biological response. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay. |
| Cell Line Specificity | The response to 4-ME2 can be cell-type dependent. Verify from literature that your chosen cell line is responsive to 4-ME2. |
| Interference from Media Components | Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with experiments involving estrogenic compounds.[13] Similarly, hormones present in standard fetal bovine serum (FBS) can mask the effects of your compound. Use phenol red-free medium and charcoal-stripped FBS to eliminate these confounding factors. |
| Incorrect Experimental Duration | The observed effects of 4-ME2, such as apoptosis or cell cycle arrest, are time-dependent. Optimize the incubation time to capture the desired biological endpoint. |
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Common Solvents
| Compound | Solvent | Solubility (approx.) | Molar Mass ( g/mol ) |
| This compound | Water (predicted) | 0.01 g/L | 302.41[1] |
| 2-Methoxyestradiol | DMSO | 20 mg/mL[10][14] | 302.41[3] |
| Ethanol | 1 mg/mL[10][14] | ||
| 4-Hydroxyestradiol | DMSO | 25 mg/mL[8] | 288.38 |
| Ethanol | 25 mg/mL[8] | ||
| Estradiol | DMSO | 20 mg/mL[9][15] | 272.38 |
| Ethanol | 2.5 mg/mL[9][15] |
Note: The solubility of this compound in DMSO and ethanol is expected to be in a similar range to its isomer, 2-Methoxyestradiol, and its precursor, 4-Hydroxyestradiol. Researchers should empirically determine the exact solubility for their specific batch of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipette
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 302.41 g/mol . To prepare a 10 mM stock solution, you will need 3.024 mg of 4-ME2 per 1 mL of DMSO.
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the required amount of 4-ME2 powder.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the powder. For example, add 1 mL of DMSO to 3.024 mg of 4-ME2.
-
Ensure complete dissolution: Vortex the solution gently until the powder is completely dissolved. If necessary, warm the solution briefly to 37°C to aid dissolution.
-
Sterilization (optional but recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility.
-
Aliquot and store: Dispense the stock solution into single-use aliquots in sterile cryovials. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (phenol red-free and with charcoal-stripped FBS, if required)
-
Sterile tubes
Procedure:
-
Thaw the stock solution: Thaw one aliquot of the 10 mM 4-ME2 stock solution at room temperature or in a 37°C water bath.
-
Prepare an intermediate dilution (Stepwise Dilution):
-
To prepare a final concentration of 10 µM 4-ME2, first prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed medium. Mix gently by pipetting. This will give you a 1 mM solution.
-
Then, add 10 µL of this 1 mM intermediate solution to 990 µL of pre-warmed medium to achieve a final concentration of 10 µM. This ensures that the final DMSO concentration is 0.1%.
-
-
Direct Dilution (for lower concentrations):
-
To prepare a final concentration of 1 µM 4-ME2, you can perform a direct 1:10,000 dilution. However, to maintain accuracy and avoid precipitation, a serial dilution is still recommended.
-
-
Add to cells: Immediately add the final working solution to your cell culture plates. Gently swirl the plates to ensure even distribution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without 4-ME2.
Visualizations
Caption: Metabolic pathway of Estradiol to this compound.
Caption: General experimental workflow for using this compound.
Caption: Downstream signaling effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 4. 2-Methoxyestradiol-induced Cell Death in Osteosarcoma Cells is Preceded by Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-methoxyestradiol induces apoptosis and cell cycle arrest in human chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - BG [thermofisher.com]
- 14. caymanchem.com [caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: 4-Methoxyestradiol Proliferation Assays
Welcome to the technical support center for 4-Methoxyestradiol (4-ME2) proliferation assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clarity on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-ME2) and why is it used in proliferation assays?
This compound (4-ME2) is a naturally occurring metabolite of estradiol.[1][2] It is known to have anti-proliferative and anti-angiogenic properties, meaning it can inhibit cell growth and the formation of new blood vessels.[2][3] Unlike its parent molecule, estradiol, 4-ME2 has a low affinity for estrogen receptors, and its anti-proliferative effects are often mediated through estrogen receptor-independent mechanisms.[2][4] This makes it a compound of interest in cancer research, particularly for hormone-independent cancers.
Q2: I am seeing significant variability in my IC50 values for 4-ME2 between experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge. The variability can stem from several factors:
-
Cell Line Specifics: Different cell lines have inherently different sensitivities to 4-ME2.[5][6]
-
Cell Health and Passage Number: The health, density, and passage number of your cells can significantly impact results. It is crucial to use cells that are in the logarithmic growth phase and to maintain a consistent passage number.
-
Reagent Quality: Ensure the 4-ME2 stock solution is properly stored and has not degraded. The quality of media, serum, and assay reagents can also influence outcomes.
-
Experimental Conditions: Variations in incubation times, CO2 levels, and temperature can affect cell growth and drug efficacy.
-
Mycoplasma Contamination: This is a frequent and often undetected cause of inconsistent results in cell-based assays. Regular testing for mycoplasma is recommended.
Q3: Why do different cell lines show varied sensitivity to 4-ME2?
The differential sensitivity of cell lines to 4-ME2 can be attributed to their unique molecular profiles. Key factors include:
-
Metabolic Enzyme Expression: The enzymes responsible for metabolizing estradiol, such as cytochrome P450 enzymes (like CYP1B1) and catechol-O-methyltransferase (COMT), can have varying levels of expression and activity in different cell lines.[7][8][9] This can alter the local concentration of 4-ME2 and its precursors.
-
Cell Cycle Regulation: 4-ME2 often induces cell cycle arrest at the G2/M phase.[10][11] Cell lines with different baseline cell cycle kinetics or expression of cell cycle regulatory proteins may respond differently.
-
Expression of Drug Targets: Although often estrogen receptor-independent, 4-ME2's effects can be influenced by other cellular targets. Variations in these targets across cell lines will affect the observed response.
Troubleshooting Guide
Issue 1: High background or no signal in the proliferation assay.
-
Possible Cause: Incorrect cell seeding density (too high or too low), contamination, or issues with the assay reagent.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
Check for Contamination: Visually inspect your cultures for any signs of bacterial or fungal contamination. Perform a mycoplasma test.
-
Validate Assay Reagents: Ensure your MTT or other viability assay reagent is not expired and has been stored correctly. Test the reagent on a positive control cell line.
-
Review Protocol: Double-check all incubation times and reagent volumes in your protocol.[12]
-
Issue 2: Inconsistent results between replicate wells.
-
Possible Cause: Uneven cell distribution, edge effects in the microplate, or pipetting errors.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Gently and thoroughly mix your cell suspension before and during plating to prevent cell clumping.
-
Mitigate Edge Effects: To avoid evaporation and temperature variations at the edges of the plate, consider not using the outermost wells for experimental data. Fill them with sterile PBS or media instead.
-
Pipetting Technique: Use calibrated pipettes and ensure consistent technique when adding cells, 4-ME2, and assay reagents to all wells.
-
Issue 3: 4-ME2 appears to have no effect or a stimulatory effect at low concentrations.
-
Possible Cause: The concentration range tested may be too low, the 4-ME2 may have degraded, or the cell line may be resistant. A stimulatory effect could be due to hormesis.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a wider range of 4-ME2 concentrations, including higher doses, to ensure you capture the inhibitory range.
-
Verify Compound Integrity: Prepare a fresh stock solution of 4-ME2 from a reliable source.
-
Consult Literature for Cell Line Sensitivity: Research the expected IC50 of 4-ME2 for your specific cell line to ensure your results are within an expected range.[5][6][10][13]
-
Consider a Different Cell Line: If resistance is suspected, you may need to use a different, more sensitive cell line to study the effects of 4-ME2.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 4.53 | [5] |
| T47D | Breast Cancer (ER+) | 16.92 | [5] |
| MCF-7 | Breast Cancer (ER+) | 19.18 | [5] |
| LTED (MCF-7 derivative) | Breast Cancer | 0.93 | [6] |
| PC-3 | Prostate Cancer | 0.18 - 9 | [10] |
| DU 145 | Prostate Cancer | 0.18 - 9 | [10] |
Note: IC50 values can vary based on experimental conditions and the specific proliferation assay used.
Experimental Protocols
Detailed Protocol: MTT Proliferation Assay for this compound
This protocol is a general guideline and may require optimization for your specific cell line and laboratory conditions.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (4-ME2)
-
DMSO (for dissolving 4-ME2)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and determine viability (should be >95%).
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
4-ME2 Treatment:
-
Prepare a stock solution of 4-ME2 in DMSO.
-
Perform serial dilutions of the 4-ME2 stock in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest 4-ME2 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared 4-ME2 dilutions (or vehicle control) to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Gently mix the contents of the wells using a multichannel pipette.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[12]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the 4-ME2 concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Estrogen Metabolism Pathway to 4-ME2.
Caption: Troubleshooting Inconsistent Assay Results.
Caption: MTT Proliferation Assay Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. This compound/4-Hydroxyestradiol Ratio | Rupa Health [rupahealth.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 4-Hydroxyestradiol | Rupa Health [rupahealth.com]
- 9. Estradiol Metabolism: Crossroads in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
minimizing batch-to-batch variability of 4-Methoxyestradiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of 4-Methoxyestradiol (4-ME2).
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-ME2) and why is batch-to-batch consistency important?
A1: this compound (4-ME2) is a naturally occurring metabolite of estradiol, formed through the action of the enzyme Catechol-O-methyltransferase (COMT).[1] It exhibits various biological activities, including antiangiogenic and antiproliferative effects, making it a compound of interest in cancer research and other therapeutic areas. Batch-to-batch consistency is crucial because variations in purity, impurity profile, concentration, and biological activity can lead to unreliable and irreproducible experimental results, hindering research and development efforts.
Q2: What are the primary sources of batch-to-batch variability in 4-ME2?
A2: The main sources of variability in 4-ME2 batches include:
-
Synthesis and Purification Processes: Differences in reaction conditions, raw material quality, and purification methods can lead to variations in the final product's purity and impurity profile.[2][3]
-
Compound Stability: 4-ME2, like many steroid hormones, can be sensitive to temperature, light, and pH. Improper storage and handling can lead to degradation over time.
-
Analytical Characterization: Inconsistencies in the analytical methods used to characterize batches can result in apparent variability.
Q3: How should I properly store and handle 4-ME2 to ensure its stability?
A3: To maintain the stability of 4-ME2, it is recommended to:
-
Storage Temperature: Store the compound at -20°C for long-term storage. For short-term use, 2-8°C is acceptable for some formulations, but always refer to the supplier's certificate of analysis.
-
Light Exposure: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Handling: Allow the container to reach room temperature before opening to avoid condensation. Use appropriate personal protective equipment (PPE) as outlined in the Safety Data Sheet (SDS).
Q4: What are the key quality control (QC) tests that should be performed on each batch of 4-ME2?
A4: A comprehensive QC assessment of each 4-ME2 batch should include:
-
Identity Confirmation: Verification of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Purity Assessment: Quantification of the compound's purity, typically using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Impurity Profiling: Identification and quantification of any impurities or degradation products.
-
Concentration Verification: Accurate determination of the compound's concentration in solution.
-
Biological Activity Assay: Functional testing to confirm the expected biological potency.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
| Possible Cause | Troubleshooting Step |
| Underlying Batch Variability | 1. Request the Certificate of Analysis (CoA) for each batch from the supplier. Compare the purity, impurity profile, and any other provided specifications. 2. Perform in-house QC checks on each new batch before use, including HPLC/LC-MS to confirm purity and a bioassay to verify activity. 3. If significant differences are observed, contact the supplier to report the inconsistency. |
| Compound Degradation | 1. Review your storage and handling procedures. Ensure the compound is stored at the correct temperature, protected from light, and handled appropriately. 2. If degradation is suspected, re-analyze an aliquot of the batch using HPLC to check for the appearance of new peaks or a decrease in the main peak area. |
| Experimental Error | 1. Carefully review your experimental protocol for any potential sources of error. 2. Ensure that all reagents and cell cultures are consistent between experiments. 3. Include positive and negative controls in every experiment to monitor for variability in the assay itself. |
Issue 2: Poor Solubility or Precipitation of 4-ME2 in Experiments
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | 1. 4-ME2 is a hydrophobic molecule. Ensure you are using an appropriate solvent for your stock solution, such as dimethyl sulfoxide (DMSO) or ethanol. 2. When diluting the stock solution into aqueous media for cell-based assays, ensure the final concentration of the organic solvent is low and does not affect the cells. Perform a vehicle control experiment. |
| Concentration Exceeds Solubility Limit | 1. Determine the solubility limit of 4-ME2 in your experimental medium. 2. If you need to use a higher concentration, consider using a solubilizing agent, but first, test its effect on your experimental system. |
Data Presentation
Table 1: Representative HPLC Purity Data for Two Batches of this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (by HPLC Area %) | 99.2% | 98.5% | ≥ 98.0% |
| Largest Single Impurity | 0.3% (at RRT 1.2) | 0.6% (at RRT 1.2) | ≤ 0.5% |
| Total Impurities | 0.8% | 1.5% | ≤ 2.0% |
Table 2: Example of Biological Activity Data for Two Batches of this compound in an Anti-Proliferation Assay
| Batch | IC₅₀ (µM) in MCF-7 cells | Relative Potency (Batch A = 1.0) |
| Batch A | 1.5 | 1.0 |
| Batch B | 1.7 | 0.88 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol is adapted from methods used for the separation of methoxyestradiol isomers.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
Start with 72% B.
-
Linear gradient to 85% B over 75 minutes.
-
Hold at 85% B for 5 minutes.
-
Return to 72% B and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve a known amount of 4-ME2 in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the 4-ME2 peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: In Vitro Bioassay for Estrogenic Activity of this compound
This protocol is a general guideline based on a yeast-based estrogen screen (YES) assay.[4]
-
Cell Line: Saccharomyces cerevisiae genetically modified to express the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ, which produces β-galactosidase).
-
Assay Medium: Yeast growth medium appropriate for the specific strain.
-
Procedure: a. Grow the yeast cells to the mid-logarithmic phase. b. Prepare a serial dilution of the 4-ME2 batch and a reference standard (e.g., 17β-estradiol) in the assay medium. Include a vehicle control (e.g., DMSO). c. Add the diluted compounds to a 96-well plate. d. Add the yeast cell suspension to each well. e. Incubate the plate at 30°C for the time specified for the particular yeast strain (typically a few hours to a couple of days). f. After incubation, add the appropriate substrate for the reporter enzyme (e.g., CPRG for β-galactosidase). g. Measure the color development (or other signal) using a plate reader at the appropriate wavelength.
-
Data Analysis: a. Plot the response versus the log of the concentration for both the 4-ME2 batch and the reference standard. b. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for each. c. The relative potency of the 4-ME2 batch can be calculated by comparing its EC₅₀ to that of the reference standard.
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WO2023242712A1 - Process for the purification of 2-methoxyestradiol from 4- methoxyestradiol and intermediates of the process - Google Patents [patents.google.com]
- 3. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 4. A Four-Hour Yeast Bioassay for the Direct Measure of Estrogenic Activity in Wastewater without Sample Extraction, Concentration, or Sterilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Methoxyestradiol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxyestradiol (4-ME2) and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My methylation reaction to produce this compound from 4-Hydroxyestradiol is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in the methylation of 4-Hydroxyestradiol (4-OH-E2) can stem from several factors. A primary challenge is the potential for the competing formation of the isomeric 2-Methoxyestradiol (2-ME2) if the starting material contains 2-Hydroxyestradiol impurities.[1] Additionally, the choice of methylating agent and reaction conditions are critical.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the 4-OH-E2 starting material is of high purity and free from 2-OH-E2. Use analytical techniques like HPLC to verify purity before starting the reaction.
-
Choice of Methylating Agent: Dimethyl sulfate (DMS) and methyl iodide are common methylating agents. The reactivity and selectivity can be influenced by the choice of base and solvent.
-
Reaction Conditions:
-
Base: A mild base is often preferred to prevent side reactions. Potassium carbonate is a common choice.
-
Solvent: Anhydrous acetone or DMF are suitable solvents. Ensure the solvent is dry, as water can hydrolyze the methylating agent.
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating. High temperatures can lead to undesired byproducts.
-
-
Use of Catalysts: In some cases, phase transfer catalysts can improve the reaction efficiency, especially in biphasic systems.
Q2: I am observing the formation of significant impurities alongside my desired 4-ME2 derivative. How can I identify and minimize these?
A2: Impurity formation is a common challenge. The most likely impurities are the isomeric 2-ME2, unreacted starting material (e.g., 4-OH-E2), and potentially di-methylated products or products from reactions with other functional groups on the estradiol scaffold.[2]
Troubleshooting Steps:
-
Impurity Identification: Utilize analytical techniques such as LC-MS/MS to identify the molecular weights of the impurities, which can help in deducing their structures.[3] 1H and 13C NMR spectroscopy are also crucial for structural elucidation.[4]
-
Minimizing Isomeric Impurities: The key is to start with a highly pure regioisomer of the hydroxylated estradiol. If you are synthesizing 4-OH-E2, ensure high regioselectivity in the hydroxylation step.
-
Protecting Groups: To prevent reactions at other hydroxyl groups (e.g., at C17), consider using protecting groups.[5][6] The choice of protecting group is critical and should be orthogonal to the methylation reaction conditions. For example, a silyl ether could protect the C17-OH group and can be removed under conditions that do not affect the 4-methoxy group.
-
Stoichiometry: Carefully control the stoichiometry of the methylating agent to avoid di-methylation or other over-methylation reactions.
Q3: The purification of my 4-ME2 derivative is proving difficult, especially separating it from a closely related isomer. What purification strategies are effective?
A3: The separation of 4-ME2 from its isomer, 2-ME2, is a well-documented challenge due to their similar physical and chemical properties.[3][7]
Effective Purification Strategies:
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers. Optimization of the stationary phase (e.g., C18, phenyl-hexyl) and the mobile phase composition is crucial.
-
Flash Column Chromatography: While less resolving than HPLC, flash chromatography on silica gel can be effective if the reaction is relatively clean. A careful selection of the eluent system is necessary to achieve separation. Gradient elution is often more effective than isocratic elution.
-
Derivatization: In some cases, derivatizing the mixture can facilitate separation. For instance, reacting the mixture with a reagent that selectively reacts with one isomer more readily than the other can allow for easier separation of the derivatized product.[7] The desired isomer can then be regenerated.
-
Crystallization: If the desired product is crystalline and the impurity is not, or if they have significantly different solubilities, fractional crystallization can be an effective purification method.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of methoxyestradiol derivatives. Note that specific yields and purities will vary depending on the substrate and precise experimental conditions.
| Parameter | Value/Range | Remarks |
| Starting Material | 4-Hydroxyestradiol | Purity should be >98% |
| Methylating Agent | Dimethyl sulfate (DMS) | Typically 1.1-1.5 equivalents |
| Base | K2CO3 | Anhydrous, 2-3 equivalents |
| Solvent | Anhydrous Acetone or DMF | --- |
| Reaction Temperature | 25-50 °C | Monitor reaction progress by TLC or LC-MS |
| Reaction Time | 4-24 hours | Dependent on substrate and temperature |
| Typical Yield | 60-85% | Highly dependent on substrate and purity of starting materials |
| Purity (post-purification) | >99% | Achievable with careful chromatography |
Experimental Protocols
General Protocol for the Methylation of 4-Hydroxyestradiol:
-
Preparation: To a solution of 4-Hydroxyestradiol (1.0 eq) in anhydrous acetone (10 mL/mmol of substrate) is added anhydrous potassium carbonate (2.5 eq).
-
Addition of Methylating Agent: Dimethyl sulfate (1.2 eq) is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or heated to a gentle reflux (e.g., 40-50 °C). The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Protocol for HPLC Purification of 4-ME2 from 2-ME2:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid for better peak shape) is typically effective. For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers absorb (e.g., 280 nm).
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]
- 3. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. WO2023242712A1 - Process for the purification of 2-methoxyestradiol from 4- methoxyestradiol and intermediates of the process - Google Patents [patents.google.com]
Validation & Comparative
Validating the Anti-Tumor Effects of Methoxyestradiols in Xenograft Models: A Comparative Guide
Introduction
Methoxyestradiols, endogenous metabolites of estrogen, have garnered significant interest in oncology research for their potential anti-tumor properties. This guide provides a comparative analysis of the anti-tumor effects of 4-Methoxyestradiol (4-ME2) and its more extensively studied isomer, 2-Methoxyestradiol (2-ME2), in xenograft models. While in vivo data for 4-ME2 is limited, this guide leverages the wealth of available research on 2-ME2 to provide a comprehensive overview of the potential of this class of compounds in cancer therapy. The performance of these methoxyestradiols is compared with standard-of-care chemotherapeutic agents to offer a broader perspective for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-Tumor Efficacy in Xenograft Models
While direct xenograft studies on the anti-tumor effects of 4-ME2 are not extensively documented in publicly available research, 2-ME2 has been evaluated in a variety of cancer xenograft models. The following tables summarize the quantitative data from studies on 2-ME2 and its derivatives, alongside comparator chemotherapeutic agents.
Table 1: Efficacy of 2-Methoxyestradiol (2-ME2) in Various Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Citation(s) |
| Breast Cancer | MDA-MB-231 | Nude Mice | Data not specified | Reduced tumor volumes observed with a 2-ME2 analog (883) | [1] |
| Breast Cancer | MCF-7 | Nude Mice | 20mg/kg, p.o., daily for 3 weeks | No significant effect on tumor growth | [2] |
| Melanoma | B16 | C57BL/6 Mice | Data not specified | Strong anti-tumor effects observed | [3] |
| Osteosarcoma | MG63 | Nude Mice | Data not specified | Suppressed xenograft tumor growth | [4][5] |
| Hepatocellular Carcinoma | Huh7 | Nude Mice | Data not specified | Remarkably suppressed xenograft tumor growth | [6] |
Table 2: Efficacy of 2-Methoxyestradiol Derivatives in Breast Cancer Xenograft Models
| Compound | Cell Line | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Citation(s) |
| 2-Methoxyestradiol-bis-sulfamate (STX 140) | MCF-7 | Nude Mice | 5mg/kg, p.o. | 52% reduction in tumor volume | [2] |
| 2-Methoxyestradiol-bis-sulfamate (STX 140) | MCF-7 | Nude Mice | 20mg/kg, p.o., daily for 3 weeks | 53 ± 13% reduction in tumor volume | [7] |
| 17-Cym-2-MeOE2MATE (STX 641) | MCF-7 | Nude Mice | 20mg/kg, p.o. | 92% reduction in tumor volume | [2] |
| 2-ME2 Analog (883) | MDA-MB-231 | Nude Mice | Data not specified | T/C 0.23 (Tumor volume in treated vs. control) | [1] |
Table 3: Efficacy of Standard Chemotherapeutic Agents in Breast and Prostate Cancer Xenograft Models
| Agent(s) | Cancer Type | Cell Line | Animal Model | Tumor Growth Inhibition | Citation(s) |
| Paclitaxel + Doxorubicin | Breast Cancer | MDA-MB-231 | Mouse Model | Slower tumor growth rate compared to control | [8] |
| Trastuzumab + Gefitinib | Breast Cancer | LCC6HER-2 | SCID Mice | 60.5% growth inhibition | [9] |
| Trastuzumab + Gefitinib | Breast Cancer | MCF-7HER-2 | SCID Mice | 89.1% growth inhibition | [9] |
| Docetaxel | Prostate Cancer | PC346C, LAPC4, LuCaP | Mouse Model | Mimics clinical response in hormone-refractory prostate cancer | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for key experiments cited in the context of evaluating anti-tumor agents in xenograft models.
Xenograft Model Establishment and Anti-Tumor Efficacy Assessment
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.[11]
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a sterile medium or Matrigel) is subcutaneously injected into the flank of each mouse.[11][12] For orthotopic models, cells are implanted in the corresponding organ (e.g., mammary fat pad for breast cancer).[10]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational drug (e.g., 4-ME2 or 2-ME2) and comparator agents are administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.[8] The vehicle used for drug formulation is administered to the control group.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the control group. Body weight and general health of the animals are monitored throughout the experiment as indicators of toxicity.
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Tumor sections are then stained with specific antibodies to analyze biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).[4][5]
-
TUNEL Assay: Apoptotic cell death in tumor tissue is detected using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which identifies DNA fragmentation.[4][5]
Visualizing Mechanisms and Workflows
Signaling Pathways of 2-Methoxyestradiol
The anti-tumor effects of 2-ME2 are attributed to its ability to disrupt microtubule polymerization and inhibit the hypoxia-inducible factor 1-alpha (HIF-1α).[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vivo inhibition of angiogenesis by sulphamoylated derivatives of 2-methoxyoestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The anticancer effects of 2-methoxyestradiol on human huh7 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Human xenograft models as useful tools to assess the potential of novel therapeutics in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Biological Activities of 4-Methoxyestradiol and 4-Hydroxyestradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two estradiol metabolites: 4-Methoxyestradiol (4-ME2) and 4-Hydroxyestradiol (4-HE2). While structurally similar, these molecules exhibit profoundly different and often opposing effects on cellular processes, particularly those relevant to cancer and angiogenesis. This document summarizes key experimental findings, presents quantitative data for comparison, details relevant experimental methodologies, and visualizes the primary signaling pathways and mechanisms of action.
Executive Summary
4-Hydroxyestradiol (4-HE2) is a catechol estrogen metabolite primarily associated with carcinogenic activity. Its biological effects are largely attributed to its ability to generate reactive oxygen species (ROS) and form DNA adducts, leading to genetic instability and promoting cell proliferation through pathways like PI3K/Akt. In contrast, this compound (4-ME2), a methylated metabolite of 4-HE2, is considered a detoxified and protective molecule. It exhibits potent antiproliferative and antiangiogenic properties, primarily by inducing apoptosis and disrupting microtubule dynamics, largely independent of estrogen receptors.
Data Presentation: A Comparative Overview
The following tables summarize the contrasting biological activities of 4-ME2 and 4-HE2. It is important to note that direct comparative studies measuring the inhibitory concentrations of both compounds under identical conditions are limited, as 4-HE2 is more frequently studied for its proliferative and carcinogenic potential.
Table 1: General Biological Properties
| Property | This compound (4-ME2) | 4-Hydroxyestradiol (4-HE2) |
| Primary Biological Role | Antiproliferative, Antiangiogenic, Protective | Carcinogenic, Mutagenic, Pro-proliferative (in some contexts) |
| Estrogen Receptor Affinity | Minimal | Binds to estrogen receptors |
| Genotoxicity | Considered non-genotoxic | Genotoxic; forms DNA adducts |
| Metabolic Precursor | 4-Hydroxyestradiol | Estradiol |
Table 2: Antiproliferative Activity
| Compound | Cell Line | IC50 Value | Citation |
| 2-Methoxyestradiol (isomer of 4-ME2) | LTED (Long-term estrogen-deprived breast cancer cells) | 0.93 µM | [1] |
| 2-Methoxyestradiol (isomer of 4-ME2) | MCF-7 (Breast cancer) | 6.79 µM | [1] |
| 2-Methoxyestradiol derivative (STX 140) | MCF-7 (Breast cancer) | 0.25 µM | [2] |
| 2-Methoxyestradiol derivative (STX 140) | A2780 (Ovarian cancer) | 0.28 µM | [2] |
| 2-Methoxyestradiol derivative (STX 140) | PC3 (Prostate cancer) | 0.27 µM | [2] |
| 4-Hydroxyestradiol | MCF-10F (Breast epithelial cells) | Mutagenic at 0.007 nM | [3] |
Note: Direct antiproliferative IC50 values for 4-HE2 are not commonly reported as it often promotes proliferation. The value for MCF-10F cells indicates the concentration at which mutagenic effects are observed.
Table 3: Antiangiogenic and Pro-angiogenic Activity
| Compound | Effect on Angiogenesis | Key Findings | Citation |
| This compound (and its isomer 2-ME2) | Antiangiogenic | Inhibits endothelial cell proliferation and tube formation. | [4][5] |
| 4-Hydroxyestradiol | Conflicting Reports: Anti- and Pro-angiogenic | Inhibited new vessel growth in a swine follicular angiogenesis bioassay.[6][7] However, it can also induce the expression of the pro-angiogenic factor VEGF.[8] | [6][7][8] |
Mechanisms of Action and Signaling Pathways
The distinct biological activities of 4-ME2 and 4-HE2 stem from their different molecular interactions and effects on signaling pathways.
4-Hydroxyestradiol (4-HE2): A Carcinogenic Cascade
The primary mechanism of 4-HE2's carcinogenicity involves its oxidation to a reactive quinone, which can then directly damage DNA and generate reactive oxygen species (ROS).[9][10][11] This leads to genomic instability and the activation of pro-survival and proliferative signaling pathways.
Caption: Carcinogenic signaling pathway of 4-Hydroxyestradiol.
This compound (4-ME2): An Antiproliferative Response
4-ME2, and its more extensively studied isomer 2-methoxyestradiol, exert their anticancer effects through mechanisms largely independent of estrogen receptors. A key mechanism is the disruption of microtubule dynamics, which leads to mitotic arrest and the induction of apoptosis.
Caption: Antiproliferative signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic or antiproliferative effects of 4-ME2 and 4-HE2 on cancer cell lines.
Objective: To determine the concentration of 4-ME2 or 4-HE2 that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound and 4-Hydroxyestradiol stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-ME2 and 4-HE2 in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Endothelial Tube Formation Assay
This assay is used to evaluate the pro- or antiangiogenic potential of 4-ME2 and 4-HE2 in vitro.
Objective: To assess the ability of endothelial cells to form capillary-like structures in the presence of the test compounds.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane matrix
-
24-well plates
-
This compound and 4-Hydroxyestradiol
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate with 250 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Resuspend HUVECs in endothelial cell growth medium containing the desired concentrations of 4-ME2 or 4-HE2. Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images at different time points. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of enclosed loops using image analysis software.
DNA Adduct Detection by Mass Spectrometry
This protocol outlines a general workflow for detecting DNA adducts formed by 4-HE2.
Objective: To identify and quantify the formation of covalent adducts between 4-HE2 metabolites and DNA.
Materials:
-
DNA exposed to 4-HE2 (from in vitro reactions or treated cells/tissues)
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Solvents for chromatography
Procedure:
-
DNA Isolation: Isolate DNA from the experimental samples.
-
Enzymatic Hydrolysis: Digest the DNA to individual deoxynucleosides using a cocktail of hydrolytic enzymes.
-
Sample Cleanup: Purify the deoxynucleoside mixture to remove proteins and other contaminants, often using solid-phase extraction.
-
LC-MS/MS Analysis: Separate the deoxynucleosides by liquid chromatography and detect the parent and adducted deoxynucleosides by tandem mass spectrometry. The mass spectrometer is set to detect the specific mass-to-charge ratio of the expected DNA adducts.
-
Data Analysis: Quantify the amount of DNA adducts relative to the amount of normal deoxynucleosides.
Microtubule Polymerization Assay
This assay measures the effect of compounds on the in vitro assembly of tubulin into microtubules.
Objective: To determine if 4-ME2 inhibits or promotes the polymerization of tubulin.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., PIPES buffer)
-
This compound
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Compound Addition: Add 4-ME2 at various concentrations to the reaction mixtures. Include a vehicle control.
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 37°C cuvette in the spectrophotometer.
-
Turbidity Measurement: Measure the increase in absorbance (turbidity) at 340 nm over time. An increase in turbidity indicates microtubule polymerization.
-
Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Compare the curves from the 4-ME2-treated samples to the control to determine the effect on the rate and extent of polymerization.
Conclusion
The available evidence clearly delineates the opposing biological activities of this compound and 4-Hydroxyestradiol. 4-HE2 is a carcinogenic metabolite of estradiol that promotes tumorigenesis through DNA damage and the activation of pro-proliferative signaling pathways. In stark contrast, its methylated product, 4-ME2, is a promising anticancer agent with potent antiproliferative and antiangiogenic effects, primarily mediated through the disruption of microtubule function and induction of apoptosis. This guide provides a foundational understanding of these differences, supported by experimental data and detailed methodologies, to aid researchers in the fields of cancer biology and drug development. Further direct comparative studies would be beneficial to precisely quantify the potency differences between these two critical estrogen metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Estradiol and its metabolites 4-hydroxyestradiol and 2-hydroxyestradiol induce mutations in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Hydroxyestrogens inhibit angiogenesis in swine ovarian follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy estradiol but not 2-hydroxy estradiol induces expression of hypoxia-inducible factor 1alpha and vascular endothelial growth factor A through phosphatidylinositol 3-kinase/Akt/FRAP pathway in OVCAR-3 and A2780-CP70 human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catechol Estrogen 4-Hydroxyestradiol is an Ultimate Carcinogen in Breast Cancer [bslonline.org]
- 10. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Hydroxyestradiol | Rupa Health [rupahealth.com]
Downstream Targets of 4-Methoxyestradiol Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and putative downstream targets of 4-Methoxyestradiol (4-ME2) signaling. This compound, an endogenous metabolite of estradiol, has garnered interest for its antiangiogenic and antiproliferative properties, positioning it as a potential therapeutic agent in oncology and other fields.[1] This document summarizes the current understanding of its molecular mechanisms, compares its actions to the more extensively studied isomer, 2-Methoxyestradiol (2-ME2), and provides detailed experimental protocols for further investigation.
Overview of this compound Signaling
This compound is formed from the potent estrogen metabolite 4-hydroxyestradiol (4-OHE2) through the action of catechol-O-methyltransferase (COMT).[2] This conversion is considered a detoxification pathway, as 4-OHE2 can be oxidized to reactive quinones that cause DNA damage.[2] Unlike its parent compound, estradiol, 4-ME2 has a low affinity for the classical estrogen receptors (ERα and ERβ), suggesting that its biological effects are mediated through alternative signaling pathways.[1] While the precise mechanisms are still under investigation, the primary effects of 4-ME2 appear to be the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[1][3]
Comparison of this compound and 2-Methoxyestradiol
Much of the research on methoxyestradiols has focused on 2-Methoxyestradiol (2-ME2). While both are metabolites of estradiol, they exhibit distinct biological activities. 4-ME2 is reported to have estrogenic activity, whereas 2-ME2 is considered non-estrogenic.[4] The downstream targets of 2-ME2 are better characterized and often involve the disruption of microtubule dynamics and inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5][6] Given the structural similarities, it is plausible that 4-ME2 may share some downstream targets with 2-ME2, although this requires direct experimental confirmation.
Quantitative Data on Downstream Targets
Comprehensive quantitative data specifically for the downstream targets of 4-ME2 is limited in the current literature. The following table summarizes the known effects and provides a comparison with 2-ME2 where data is available.
| Target/Process | This compound (4-ME2) | 2-Methoxyestradiol (2-ME2) | Key Findings | References |
| Cell Proliferation | Inhibitory | Potently Inhibitory | 4-ME2 exhibits antiproliferative effects in various cancer cell lines.[1][7] 2-ME2 is a well-established antiproliferative agent with IC50 values in the low micromolar range in many cancer cell lines.[8] | [1][7][8] |
| Apoptosis | Induces apoptosis | Potently Induces apoptosis | 4-ME2 is known to induce apoptosis in susceptible tumor cells.[3][7] 2-ME2 induces apoptosis through both intrinsic and extrinsic pathways, often involving caspase activation.[9][10] | [3][7][9][10] |
| Angiogenesis | Inhibitory | Potently Inhibitory | 4-ME2 has demonstrated antiangiogenic properties.[1] 2-ME2 is a potent angiogenesis inhibitor, primarily through its effects on HIF-1α and microtubule disruption.[5][11] | [1][5][11] |
| HIF-1α | Putative Inhibition | Inhibitory | While not definitively shown for 4-ME2, the anti-angiogenic effects suggest a possible role in HIF-1α regulation. 2-ME2 is a known inhibitor of HIF-1α protein accumulation and transcriptional activity.[12][13] | [12][13] |
| VEGF Secretion | Putative Inhibition | Inhibitory | Downregulation of VEGF is a likely consequence of the anti-angiogenic activity of 4-ME2. 2-ME2 has been shown to inhibit VEGF secretion, in part through its effects on HIF-1α.[14] | [14] |
| Estrogen Receptor (ER) Binding | Weak | Very Weak | 4-ME2 has minimal affinity for classical estrogen receptors.[1] 2-ME2 has a very low affinity for ERα and ERβ.[5] | [1][5] |
Signaling Pathways and Visualizations
The downstream signaling pathways of 4-ME2 are not as well-defined as those of 2-ME2. Based on its known biological effects and the mechanisms of related compounds, a putative signaling pathway for 4-ME2 is proposed below.
Putative this compound Signaling Pathway
A putative signaling pathway for this compound (4-ME2).
Experimental Workflow for Target Confirmation
A generalized workflow for identifying and confirming 4-ME2 targets.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible investigation of 4-ME2's downstream targets. Below are representative protocols for key assays.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) or human umbilical vein endothelial cells (HUVECs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for breast cancer cells, EGM-2 for HUVECs) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
4-ME2 Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO alone) should always be included.
Western Blotting for HIF-1α
This protocol is adapted from established methods for detecting HIF-1α.[12][13][15]
-
Sample Preparation: After treatment with 4-ME2, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. For HIF-1α, which is rapidly degraded under normoxic conditions, it is critical to perform lysis quickly and keep samples on ice.[16] Nuclear extracts can be prepared for more sensitive detection.[15]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody against HIF-1α overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or Lamin B1 for nuclear extracts).
Quantitative Real-Time PCR (qRT-PCR) for VEGF
-
RNA Extraction: Total RNA is extracted from 4-ME2-treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method. Specific primers for VEGF and a housekeeping gene (e.g., GAPDH, ACTB) are used.
-
Data Analysis: The relative expression of the VEGF gene is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with 4-ME2 or a vehicle control for the desired time.
-
Staining: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Flow Cytometry: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry.
-
Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive) is quantified.
Conclusion and Future Directions
The current body of research indicates that this compound is a biologically active metabolite of estradiol with promising antiproliferative and antiangiogenic properties. However, a detailed understanding of its downstream signaling targets and pathways is still in its early stages, especially when compared to its isomer, 2-Methoxyestradiol. The putative involvement of HIF-1α in mediating the anti-angiogenic effects of 4-ME2 is a key area for future investigation.
To definitively confirm the downstream targets of 4-ME2, further studies employing unbiased, large-scale approaches such as proteomics and transcriptomics are essential. The experimental protocols provided in this guide offer a framework for conducting such investigations. A clearer understanding of the molecular mechanisms of 4-ME2 will be critical for its potential development as a therapeutic agent.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Buy this compound | 26788-23-8 [smolecule.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 6. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C19H26O3 | CID 68578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Evaluation of Novel 2-Methoxyestradiol Derivatives as Apoptotic Inducers through an Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. creativescripts.net [creativescripts.net]
- 12. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of 2-methoxyestradiol on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Methoxyestradiol Exhibits a Biphasic Effect on VEGF-A in Tumor Cells and Upregulation Is Mediated Through ER-α: A Possible Signaling Pathway Associated with the Impact of 2-ME2 on Proliferative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. docs.abcam.com [docs.abcam.com]
Navigating the Specificity Challenge: A Comparative Guide to 4-Methoxyestradiol Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Methoxyestradiol (4-MeO-E2), a key estrogen metabolite with anti-proliferative and anti-angiogenic properties, is crucial. This guide provides a comprehensive comparison of available methods for 4-MeO-E2 detection, focusing on the critical aspect of antibody specificity and presenting alternative, highly specific techniques.
The development of highly specific antibodies for small molecules like this compound presents significant challenges. The small size and subtle structural differences between estrogen metabolites make it difficult to generate antibodies that can distinguish 4-MeO-E2 from its closely related precursors and isomers, such as 2-Methoxyestradiol (2-MeO-E2), 4-Hydroxyestradiol (4-OH-E2), and Estradiol (E2). This inherent difficulty in achieving high specificity is a major reason for the limited availability of commercially validated antibodies and ELISA kits specifically for 4-MeO-E2.
Immunoassays vs. Mass Spectrometry: A Head-to-Head Comparison
The two primary methodologies for the quantification of 4-MeO-E2 are immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays offer ease of use and high throughput, they often fall short in specificity for small molecules.[1][2] In contrast, LC-MS/MS provides superior selectivity and is considered the gold standard for steroid hormone analysis.[3][4]
| Feature | Immunoassay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen recognition | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Can be limited by antibody cross-reactivity with structurally similar molecules.[5][6] | High, can distinguish between isomers with identical mass. |
| Sensitivity | Generally high, but can be affected by matrix effects. | Very high, capable of detecting picogram levels. |
| Throughput | High, suitable for screening large numbers of samples. | Lower, more time-consuming per sample. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and operational expenses. |
| Expertise | Relatively easy to perform. | Requires specialized expertise and instrumentation. |
The Challenge of Cross-Reactivity in Estrogen Immunoassays
To illustrate the issue of specificity, consider the cross-reactivity data for a commercially available Estradiol ELISA kit. While this kit is not designed for 4-MeO-E2, the data highlights the potential for interference from related compounds.
Table 1: Example Cross-Reactivity of an Estradiol ELISA Kit
| Compound | Cross-Reactivity (%) |
| Estradiol | 100 |
| Methoxyestradiol* | 2.3 |
| 2-Hydroxyestradiol | 1.0 |
| Estrone | 1.3 |
| Estriol | 0.7 |
Note: The specific isomer (2- or this compound) is not specified in the provided data.
This table demonstrates that even a highly specific antibody for one estrogen can exhibit binding to other structurally similar metabolites, leading to potentially inaccurate quantification. For a 4-MeO-E2 specific assay, it would be crucial to test for cross-reactivity against a panel of related estrogens to ensure data validity.
Experimental Protocols for Antibody Specificity Validation
For researchers developing or validating a novel 4-MeO-E2 antibody, a rigorous validation process is essential. The following outlines a general protocol for assessing antibody specificity using a competitive ELISA format.
Competitive ELISA Protocol for Specificity Testing
This protocol is designed to determine the cross-reactivity of an antibody by measuring the concentration of a competing antigen that causes a 50% reduction in the signal from the target antigen.
Materials:
-
Microtiter plate
-
This compound (4-MeO-E2) standard
-
Potential cross-reacting estrogen metabolites (e.g., 2-MeO-E2, 4-OH-E2, E2)
-
Anti-4-MeO-E2 antibody
-
Enzyme-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with a 4-MeO-E2-protein conjugate in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the 4-MeO-E2 standard and each potential cross-reactant. In separate tubes, pre-incubate a fixed concentration of the anti-4-MeO-E2 antibody with each dilution of the standard or cross-reactant.
-
Incubation: Add the antibody-antigen mixtures to the coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Plot the absorbance versus the log of the concentration for the 4-MeO-E2 standard and each cross-reactant. Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of 4-MeO-E2 / IC50 of Cross-Reactant) x 100
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the estrogen metabolism pathway, the principle of competitive ELISA, and a general workflow for antibody validation.
References
- 1. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. researchgate.net [researchgate.net]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
Independent Replication of 4-Methoxyestradiol Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published research on 4-Methoxyestradiol (4-ME2), a metabolite of estradiol. While 4-ME2 has garnered interest for its anti-cancer properties, this guide highlights a critical gap in the existing literature: a lack of readily available, independently replicated quantitative studies. This document summarizes the established biological functions of 4-ME2, presents detailed experimental protocols for key assays used in its study, and visualizes its metabolic pathway and relevant experimental workflows.
Overview of this compound (4-ME2)
This compound is an endogenous metabolite of estradiol, formed through the action of catechol-O-methyltransferase (COMT) on 4-hydroxyestradiol (4-OHE2).[1] Unlike its precursor 4-OHE2, which is considered a carcinogenic agent due to its ability to form DNA adducts and generate reactive oxygen species, 4-ME2 is regarded as a detoxified and protective metabolite.[1] Its biological activities, including anti-proliferative and anti-angiogenic effects, are generally considered to be independent of estrogen receptors.[2]
Comparative Data on Anti-Proliferative and Anti-Angiogenic Effects
In contrast, its isomer, 2-Methoxyestradiol (2-ME2), has been more extensively studied, with multiple publications reporting quantitative data on its efficacy. For example, studies on the MCF-7 breast cancer cell line have reported IC50 values for 2-ME2 to be approximately 6.7 µM.[3] Another study examining the synergistic effects of 2-ME2 with tamoxifen also determined an IC50 for 2-ME2 alone in MCF-7 cells.[2]
The absence of similar corroborating data for 4-ME2 underscores the need for further independent validation of its therapeutic potential.
Key Signaling Pathways and Mechanisms of Action
The primary mechanism of action of 4-ME2 is believed to involve the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This action is thought to be independent of estrogen receptors, making it a potential therapeutic agent for hormone-refractory cancers.
dot
Caption: Metabolism of Estradiol to this compound and its proposed mechanism of action.
Experimental Protocols
While direct comparative data from replicated studies on 4-ME2 is limited, the following are detailed protocols for key experiments that would be essential for such validation. These protocols are based on established methodologies from studies on related compounds and cancer cell biology.
Cell Proliferation Assay (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of 4-ME2 on cancer cell lines such as MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-231 (triple-negative breast cancer).
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (4-ME2) stock solution (in DMSO)
-
96-well plates
-
MTT or SRB reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 4-ME2 in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of 4-ME2. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add MTT or SRB reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Endothelial Cell Tube Formation Assay (Anti-Angiogenic Activity)
This assay assesses the ability of 4-ME2 to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or similar basement membrane matrix
-
This compound (4-ME2)
-
24-well plates
-
Microscope with camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow it to solidify at 37°C.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of 4-ME2 or a vehicle control.
-
Seed the HUVECs onto the solidified Matrigel.
-
Incubate for 6-18 hours to allow for tube formation.
-
Capture images of the tube network using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of apoptotic cells following treatment with 4-ME2.
Materials:
-
Cancer cell line of interest
-
This compound (4-ME2)
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of 4-ME2 or vehicle control for 24-48 hours.
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to determine the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
dot
Caption: A generalized workflow for in vitro analysis of this compound's biological effects.
Conclusion and Future Directions
This compound remains a compound of interest in oncology due to its favorable metabolic profile and estrogen receptor-independent mechanism of action. However, the current body of literature lacks the robust, independently replicated quantitative data necessary to firmly establish its efficacy and advance it through the drug development pipeline. This guide serves as a call for further research in this area, providing the necessary experimental frameworks to generate comparable and verifiable data. Future studies should focus on conducting and publishing independent replications of key findings to build a more solid foundation for the potential clinical application of this compound.
References
- 1. Synergistic Apoptosis of MCF-7 Breast Cancer Cells by 2-Methoxyestradiol and Bis(ethyl)norspermine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxyestradiol as an Antiproliferative Agent for Long-Term Estrogen-Deprived Breast Cancer Cells | MDPI [mdpi.com]
Assessing the Clinical Relevance of 4-Methoxyestradiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methoxyestradiol (4-ME2) and its clinically evaluated isomer, 2-Methoxyestradiol (2-ME2), to help assess the potential clinical relevance of 4-ME2 findings. While direct quantitative data on the anti-cancer efficacy of 4-ME2 is limited in publicly available literature, this guide leverages the extensive research on 2-ME2 and its analogs to provide a framework for evaluation.
Executive Summary
This compound (4-ME2) is an endogenous metabolite of estradiol, formed through the methylation of 4-hydroxyestradiol (4-OH-E2).[1] This conversion is considered a detoxification pathway, as 4-OH-E2 is a potentially carcinogenic compound that can cause DNA damage.[1] 4-ME2 itself exhibits antiangiogenic and antiproliferative properties, suggesting its potential as an anti-cancer agent.[1] However, its clinical development has been less pursued compared to its isomer, 2-Methoxyestradiol (2-ME2), which has undergone Phase I and II clinical trials for various cancers.[2][3] This guide will compare the known attributes of 4-ME2 with the experimental data available for 2-ME2 and its analogs to provide a comprehensive assessment of 4-ME2's potential clinical relevance.
Data Presentation: Comparative Efficacy of Methoxyestradiol Derivatives
The following tables summarize the available quantitative data on the anti-proliferative activity of 2-Methoxyestradiol (2-ME2) and its more potent analogs. This data serves as a benchmark for the potential efficacy that could be expected from 4-ME2, should it exhibit a similar mechanism of action.
Table 1: IC50 Values of 2-Methoxyestradiol (2-ME2) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-435 | Breast Carcinoma | 1.38 | [4] |
| SK-OV-3 | Ovarian Carcinoma | 1.79 | [4] |
| MCF-7 | Breast Cancer (ER+) | 6.79 - 52 | [4][5] |
| LTED | Endocrine Therapy-Resistant Breast Cancer | 0.93 | [5] |
| Myeloma Cell Lines (various) | Multiple Myeloma | 20.8 - 34.1 | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 (for 50% inhibition at 48h) | [3] |
Table 2: Comparative IC50 Values of 2-ME2 and its Analogs
| Compound | Cancer Cell Lines (Range) | IC50 Range (µM) | Reference |
| 2-ME2 | 14 different tumor cell lines | 0.23 - 2.20 | [2] |
| Analog 883 | 14 different tumor cell lines | 0.07 - 0.37 | [2] |
| Analog 900 | 14 different tumor cell lines | 0.08 - 0.74 | [2] |
| Analog 5171 | 14 different tumor cell lines | 0.73 - 5.64 | [2] |
| STX140 (2-ME2 analog) | Melanoma Cell Lines | 0.06 - 0.11 | [7] |
| ESE-16 (2-ME2 analog) | Breast Cancer Cell Lines | 0.22 - 0.31 | [8] |
| Uracil Derivative 12a (2-ME2 analog) | MCF-7, MDA-MB-231 | 3.89 - 19.32 | [9] |
Signaling Pathways and Mechanisms of Action
Both 4-ME2 and 2-ME2 are known to exert their effects through mechanisms that are largely independent of estrogen receptors.[2] The primary mechanisms of action for 2-ME2, which are likely shared by 4-ME2, include the disruption of microtubule polymerization and the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2][4]
Caption: Signaling pathway of Methoxyestradiols.
Experimental Protocols
To aid researchers in the evaluation of 4-ME2, this section provides detailed methodologies for key experiments commonly used to assess the anti-cancer properties of compounds like methoxyestradiols.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of a compound on cancer cell proliferation.
Caption: Workflow for cytotoxicity assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).[11]
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[10][11]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
2. SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.[12]
-
Protocol:
-
After treating cells with the test compound in a 96-well plate, fix the cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[13]
-
Wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[13][14]
-
Air dry the plates completely.
-
Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13]
-
Air dry the plates again.
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]
-
Measure the absorbance at approximately 510 nm.[12]
-
Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is a common method to detect and differentiate between apoptotic and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late-stage apoptotic and necrotic cells where the membrane integrity is lost.[1]
-
Protocol:
-
Induce apoptosis in cells by treating with the test compound.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin-binding buffer.[15]
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[15]
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Analyze the cells by flow cytometry.
-
Signaling Pathway Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol:
-
Treat cells with the test compound and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., β-tubulin, HIF-1α, or downstream signaling molecules).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal using a chemiluminescent or fluorescent imaging system.[16]
-
Logical Framework for Assessing Clinical Relevance
The following diagram illustrates the logical steps to assess the clinical relevance of 4-ME2 findings, leveraging the knowledge from 2-ME2.
Caption: Logical workflow for assessing 4-ME2.
Conclusion and Future Directions
This compound holds promise as a potential anti-cancer agent due to its anti-proliferative and anti-angiogenic properties and its role as a detoxification product of the potentially carcinogenic 4-hydroxyestradiol.[1] However, a critical gap in the current research is the lack of robust quantitative data on its efficacy in various cancer models.
The extensive data available for its isomer, 2-Methoxyestradiol, and its more potent synthetic analogs, provides a valuable benchmark. For 4-ME2 to be considered clinically relevant, future research should focus on:
-
Quantitative in vitro studies: Determining the IC50 values of 4-ME2 across a broad panel of cancer cell lines is essential for a direct comparison with 2-ME2 and other established anti-cancer agents.
-
Mechanism of action studies: Confirming that 4-ME2 shares the same key mechanisms of action as 2-ME2, such as microtubule disruption and HIF-1α inhibition, will strengthen its case for further development.
-
In vivo efficacy studies: Should in vitro data be promising, evaluation in animal models, such as human tumor xenografts, will be crucial to assess its anti-tumor activity and toxicity profile in a living system.[17]
By systematically addressing these research questions and comparing the findings with the established data for 2-ME2, the scientific community can make an informed assessment of the clinical relevance of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. 2-Methoxyestradiol as an Antiproliferative Agent for Long-Term Estrogen-Deprived Breast Cancer Cells [mdpi.com]
- 6. [Effect of 2-methoxyestradiol on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methoxyestradiol-3,17-O,O-bis-sulfamate (STX140) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiosensitization of Breast Cancer Cells with a 2-Methoxyestradiol Analogue Affects DNA Damage and Repair Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of Novel 2-Methoxyestradiol Derivatives as Apoptotic Inducers through an Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. kumc.edu [kumc.edu]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methoxyestradiol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and environmental responsibility in the disposal of 4-Methoxyestradiol is paramount due to its toxic and endocrine-disrupting properties. This guide provides a comprehensive, step-by-step operational plan for the proper handling and disposal of this compound waste in a laboratory setting. Adherence to these procedures will minimize exposure risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. It is toxic if swallowed, inhaled, or comes into contact with skin, and it poses long-term risks, including the potential to cause cancer and damage fertility.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Before handling this compound in any form (pure compound, solutions, or contaminated materials), it is mandatory to wear the following PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or goggles[2]
-
A lab coat or protective gown with a solid front[2]
-
Face protection (face shield) if there is a risk of splashing[2]
Ventilation: All handling of this compound powder or solutions should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[1][3] The recommended disposal method is incineration by a licensed professional waste disposal company.[1]
Step 1: Segregation of Waste
Properly segregate waste contaminated with this compound at the point of generation. Use dedicated, clearly labeled waste containers.
Step 2: Packaging of Waste
-
Solid Waste:
-
Place unused or expired this compound powder, along with any grossly contaminated items (e.g., weighing boats, contaminated gloves, bench paper), into a designated, sealable, and clearly labeled hazardous waste container.
-
For trace-contaminated items, such as used gloves and absorbent pads, place them in a plastic bag within the fume hood before transferring them to the main hazardous waste container.[2]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., a properly rated plastic or coated glass bottle).
-
Ensure the container is compatible with the solvents used.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Sharps Waste:
Step 3: Labeling of Waste Containers
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific solvent(s) if it is a liquid waste
-
The associated hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard")
-
The date of accumulation
Step 4: Storage of Waste
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.
-
Ensure the storage area is away from drains and incompatible chemicals.
Step 5: Arrangement for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste disposal. The waste will be transported to a licensed facility for incineration.[1]
Spill Management
In the event of a spill of this compound powder or solution:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[1] Avoid creating dust.
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Decontamination: Clean the spill area thoroughly with a detergent solution followed by water.[2]
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.
Quantitative Data Summary
| Waste Type | Disposal Container | Final Disposal Method |
| Unused/Expired this compound | Labeled Hazardous Waste Container (Solid) | Incineration via a licensed hazardous waste facility.[1] |
| Solutions containing this compound | Labeled Hazardous Waste Container (Liquid) | Incineration via a licensed hazardous waste facility.[1] |
| Contaminated Labware (non-sharps) | Labeled Hazardous Waste Container (Solid) | Incineration via a licensed hazardous waste facility. |
| Contaminated Sharps | Designated "Chemo Sharps" Container | Incineration via a licensed hazardous waste facility.[2][4] |
| Contaminated PPE | Labeled Hazardous Waste Container (Solid) | Incineration via a licensed hazardous waste facility.[4] |
Experimental Workflow & Signaling Pathway Diagrams
To provide a clearer understanding of the procedural flow, the following diagrams illustrate the decision-making process for waste segregation and the overall disposal workflow.
References
Personal protective equipment for handling 4-Methoxyestradiol
Essential Safety and Handling of 4-Methoxyestradiol
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like this compound is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure safe laboratory practices. This compound is a metabolite of estradiol and, while it has shown potential in therapeutic applications, it should be handled with care due to its hormonal nature and potential biological activity.[1][2][3] Compounds of this nature are often categorized as potent or highly potent, necessitating stringent safety protocols.[4][5][6][7][8]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to hazardous chemicals. For this compound, a comprehensive PPE strategy is crucial, especially when handling the powdered form, which can be easily aerosolized. The following table summarizes the recommended PPE for various tasks.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Unpacking/Receiving | Double chemotherapy gloves (ASTM D6978)[9][10][11] | Disposable, low-permeability gown[10][12] | Safety glasses with side shields | Recommended: N95 or higher respirator, especially if packaging is compromised[11][12] |
| Weighing/Handling Powder | Double chemotherapy gloves (ASTM D6978)[9][10][11] | Disposable, low-permeability gown with tight cuffs[10][12] | Goggles and a face shield[12] | Mandatory: Powered Air-Purifying Respirator (PAPR) or N100/P100 respirator within a ventilated enclosure[4][7] |
| Preparing Solutions | Double chemotherapy gloves (ASTM D6978)[9][10][11] | Disposable, low-permeability gown[10][12] | Goggles or safety glasses with side shields | N95 respirator if not handled in a fume hood or biological safety cabinet |
| Administering to Cultures/Animals | Chemotherapy gloves (single or double based on risk assessment)[9][10] | Disposable gown or lab coat | Safety glasses | As per institutional animal care and use committee (IACUC) or institutional biosafety committee (IBC) guidelines |
| Waste Disposal | Double chemotherapy gloves (ASTM D6978)[9][10][11] | Disposable, low-permeability gown[10][12] | Safety glasses | Not generally required if handling sealed containers |
| Spill Cleanup | Double chemotherapy gloves (ASTM D6978)[9][10][11] | Disposable, low-permeability gown[10][12] | Goggles and a face shield[12] | Mandatory: N100/P100 respirator or PAPR |
Operational Plan: Step-by-Step Guidance
A clear and well-defined operational plan is essential for the safe handling of this compound. The following steps provide a procedural framework from preparation to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound powder should be conducted in a designated area with restricted access.
-
Ventilation: A certified chemical fume hood, biological safety cabinet (Class II, Type B2), or glove box is required for handling the powdered form to prevent inhalation of airborne particles.[8]
-
Surface Protection: Cover the work surface with absorbent, plastic-backed liners to contain any spills.
-
"Wet Chemistry" Techniques: Whenever possible, wet the powdered compound with a small amount of the solvent to be used before weighing or transferring to minimize dust generation.
2. Weighing and Solution Preparation:
-
Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Tare and Weigh: Use a tared weigh boat or paper inside the ventilated enclosure.
-
Transfer: Carefully transfer the weighed powder to a container for dissolution.
-
Dissolution: Add the solvent slowly and cap the container securely before mixing.
-
Decontamination: After use, decontaminate all surfaces and equipment. A common decontamination solution is 10% bleach followed by 70% ethanol.
3. Experimental Procedures:
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warnings.
-
Closed Systems: Utilize closed systems whenever possible for transfers and administrations to minimize the generation of aerosols.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Container | Disposal Procedure |
| Unused/Expired Powder | Black RCRA hazardous waste container[13] | Treat as bulk chemotherapy/hazardous waste. Dispose of through a certified hazardous waste contractor. |
| Contaminated Labware (pipette tips, tubes) | Yellow trace chemotherapy/hazardous waste container[13] | Collect in a designated, labeled container within the work area. |
| Contaminated PPE (gloves, gown) | Yellow trace chemotherapy/hazardous waste container[13] | Remove PPE carefully to avoid self-contamination and place in the designated waste bin before exiting the work area. |
| Liquid Waste (solutions, cell culture media) | Labeled, sealed hazardous waste container | Collect in a designated, sealed container. The container should be clearly labeled with the contents. Dispose of through the institution's hazardous waste program. |
Spill Management:
-
Evacuate: Evacuate the immediate area.
-
Isolate: Prevent others from entering the spill area.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: For powders, gently cover with damp absorbent material to avoid raising dust. For liquids, absorb with appropriate spill pads.
-
Clean: Clean the area with a deactivating solution (e.g., 10% bleach) followed by a rinse with water.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[13]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C19H26O3 | CID 68578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. pharm-int.com [pharm-int.com]
- 6. agnopharma.com [agnopharma.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. escopharma.com [escopharma.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. osha.gov [osha.gov]
- 11. publications.ashp.org [publications.ashp.org]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
